2-(2-Morpholin-4-ylethoxy)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDILKXBXBBAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424483 | |
| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64039-56-1 | |
| Record name | 2-(2-morpholin-4-ylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(2-Morpholin-4-ylethoxy)aniline. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols and visualizations are included to support laboratory work and further research.
Chemical Identity and Physical Properties
This compound is a morpholine-substituted aniline derivative. Its core structure consists of an aniline ring substituted at the ortho position with a 2-morpholinoethoxy group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 64039-56-1[1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Synonyms | 2-(2-Morpholinoethoxy)benzenamine, 2-(2-(4-Morpholinyl)ethoxy)aniline |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 41 °C | ChemicalBook |
| Boiling Point | 379.6 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
A hydrochloride salt of this compound is also available with the CAS number 109125-70-4.
Synthesis Protocols
Hypothetical Synthesis Workflow
This proposed workflow involves a two-step process starting from 2-nitrophenol.
Caption: Hypothetical two-step synthesis pathway for this compound.
Experimental Details (Hypothetical)
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine
-
To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add 4-(2-chloroethyl)morpholine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.
Step 2: Synthesis of this compound
-
Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C).
-
Metal-acid reduction using iron powder in the presence of hydrochloric acid or ammonium chloride.
-
Reduction with stannous chloride (SnCl₂) in a suitable solvent.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture according to the chosen reduction method. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the public domain based on the conducted searches. However, predicted spectral characteristics can be inferred based on the chemical structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of 6.5-7.5 ppm.- Methylene protons of the ethoxy group (-O-CH₂-CH₂-N-) as two triplets, likely in the range of 3.5-4.5 ppm and 2.7-3.0 ppm.- Methylene protons of the morpholine ring as two multiplets or broad singlets around 3.7 ppm and 2.5 ppm.- A broad singlet for the amine protons (-NH₂), the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm.- Methylene carbons of the ethoxy group around 60-70 ppm.- Methylene carbons of the morpholine ring around 45-70 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹.- C-H stretching of aromatic and aliphatic groups around 2800-3100 cm⁻¹.- C-O-C stretching of the ether linkage around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹.- N-H bending of the primary amine around 1600 cm⁻¹.- Aromatic C=C stretching around 1450-1600 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 222.- Common fragmentation patterns would involve cleavage of the ether bond and fragmentation of the morpholine ring. |
Biological Activity and Drug Development Potential
Direct biological activity data for this compound is not currently available in the reviewed literature. However, the presence of the morpholine and aniline moieties suggests potential for biological activity, as these are common pharmacophores in drug discovery.
-
Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
-
Aniline derivatives are key building blocks in many pharmaceuticals, including kinase inhibitors used in cancer therapy.[2]
The structural similarity of this compound to intermediates used in the synthesis of biologically active quinoline and quinazoline derivatives suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.[2] Further screening and biological evaluation are necessary to determine its pharmacological profile.
Potential Signaling Pathway Interactions
Given that many aniline and morpholine derivatives act as kinase inhibitors, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of protein kinases.
Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a chemical compound with potential applications in drug discovery and development, although it is currently not well-characterized in publicly available literature. This guide provides the available chemical and physical data, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their work with this compound. Further experimental investigation is required to fully elucidate its properties, biological activity, and potential therapeutic applications.
References
A Comprehensive Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline (CAS Number: 64039-56-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Morpholin-4-ylethoxy)aniline is a chemical compound containing a morpholine ring linked via an ethoxy bridge to an aniline moiety at the ortho position. Its unique structural combination of a flexible morpholine group, which can improve physicochemical properties such as solubility, and a reactive aniline core makes it a valuable building block in medicinal chemistry and materials science. The morpholine scaffold is a common feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles. This guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectral Data
While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure and comparison with its isomer, 4-(2-Morpholinoethoxy)aniline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64039-56-1 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Calculated |
| Molecular Weight | 222.28 g/mol | Calculated |
| Appearance | Predicted: Solid | - |
| Boiling Point | Predicted: >300 °C | - |
| Melting Point | Predicted: Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | - |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |
| Aromatic protons (δ 6.5-7.5 ppm) | Aromatic carbons (δ 110-150 ppm) | N-H stretch (primary amine): ~3300-3500 cm⁻¹ (two bands) | [M]+•: m/z 222.14 |
| O-CH₂ protons (δ ~4.0-4.2 ppm) | O-CH₂ carbon (δ ~65-70 ppm) | C-H stretch (aromatic): ~3000-3100 cm⁻¹ | [M+H]⁺: m/z 223.15 |
| N-CH₂ (morpholine) protons (δ ~3.6-3.8 ppm) | N-CH₂ (morpholine) carbons (δ ~50-55 ppm) | C-H stretch (aliphatic): ~2800-3000 cm⁻¹ | |
| O-CH₂ (morpholine) protons (δ ~2.7-2.9 ppm) | O-CH₂ (morpholine) carbons (δ ~65-70 ppm) | C-O-C stretch (ether): ~1050-1150 cm⁻¹ | |
| N-CH₂ protons (δ ~2.5-2.7 ppm) | N-CH₂ carbon (δ ~45-50 ppm) | C-N stretch (aromatic amine): ~1250-1350 cm⁻¹ | |
| NH₂ protons (broad singlet, variable shift) |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: A proposed two-step synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Williamson Ether Synthesis)
-
To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent. Two common methods are:
-
Method A (Tin(II) Chloride): Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux and monitor by TLC.
-
Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
-
After the reaction is complete, if using Method A, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent. If using Method B, filter off the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Potential Biological Significance and Applications
While there is no specific biological data for this compound, the broader class of morpholinoaniline derivatives has shown significant activity in various therapeutic areas, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibition
Many compounds incorporating the morpholinoaniline scaffold have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent inhibitors of PI3 kinase p110α[2]. The aniline moiety often serves as a key hydrogen-bonding pharmacophore within the ATP-binding site of kinases.
Caption: A simplified PI3K/Akt signaling pathway, a common target for morpholinoaniline-based inhibitors.
G Protein-Coupled Receptor (GPCR) Modulation
The morpholine ring is a common feature in ligands for G protein-coupled receptors, which are the largest family of cell surface receptors and major drug targets. The nitrogen atom of the morpholine can act as a proton acceptor, engaging in key interactions with the receptor binding pocket. For example, analogs of the GPR88 agonist 2-PCCA, which contains an aniline moiety, have been synthesized to probe the structure-activity relationships of this orphan GPCR[3].
Conclusion
This compound is a compound of interest for medicinal chemistry due to its structural features that are present in many biologically active molecules. While specific experimental data for this compound is scarce in the public domain, this guide provides a comprehensive overview based on its chemical structure and the known properties and activities of its analogs. The proposed synthetic route offers a viable strategy for its preparation, and the discussion of its potential biological activities highlights its promise as a scaffold for the development of novel kinase inhibitors and GPCR modulators. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-(2-Morpholin-4-ylethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this document outlines the expected physicochemical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in the synthesis, characterization, and quality control of this and structurally related molecules.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active molecules. The molecule incorporates a primary aromatic amine, an ether linkage, and a morpholine ring, all of which can contribute to its pharmacological profile. Accurate structural elucidation is a critical step in the drug development pipeline, ensuring compound identity, purity, and stability. This guide details the analytical techniques and expected outcomes for the comprehensive characterization of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [Calculated] |
| Molecular Weight | 222.28 g/mol | [Calculated] |
| CAS Number | 64039-56-1 | [1] |
| Appearance | Predicted: Crystalline solid | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, Methanol | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | m | 4H | Aromatic protons |
| ~ 4.1 | t | 2H | O-CH₂ -CH₂-N |
| ~ 3.8 (broad s) | s | 2H | NH₂ |
| ~ 3.7 | t | 4H | Morpholine: -CH₂-O-CH₂- |
| ~ 2.8 | t | 2H | O-CH₂-CH₂ -N |
| ~ 2.6 | t | 4H | Morpholine: -CH₂-N-CH₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | Aromatic C-O |
| ~ 135 - 140 | Aromatic C-N |
| ~ 110 - 125 | Aromatic C-H |
| ~ 67 | Morpholine: -C H₂-O-C H₂- |
| ~ 66 | O-C H₂-CH₂-N |
| ~ 58 | O-CH₂-C H₂-N |
| ~ 54 | Morpholine: -C H₂-N-C H₂- |
Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 1600 | Strong | N-H bend (scissoring) |
| 1450 - 1550 | Medium to Strong | C=C stretch (aromatic) |
| 1200 - 1250 | Strong | C-O stretch (aryl ether) |
| 1115 - 1140 | Strong | C-O-C stretch (morpholine ether) |
| 1000 - 1100 | Medium | C-N stretch (aliphatic) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₄H₈NO - C₂H₄]⁺ |
| 100 | [C₅H₁₀NO]⁺ (Morpholinoethyl fragment) |
| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |
Experimental Protocols
The following are detailed protocols for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to aid in unambiguous assignments.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This will generate the molecular ion [M]⁺ and characteristic fragment ions.
-
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of the target compound.
Key Spectroscopic Correlations
Caption: Correlation of structural fragments with spectroscopic data.
Conclusion
References
Spectroscopic and Synthetic Profile of Morpholinylethoxy Aniline Derivatives: A Technical Guide
Disclaimer: This document provides a detailed analysis of the spectroscopic data and a representative synthetic workflow for 4-(2-Morpholin-4-ylethoxy)aniline . Due to the limited availability of public spectroscopic data for the isomeric compound 2-(2-Morpholin-4-ylethoxy)aniline , the para isomer is presented here as a closely related analogue. Researchers and drug development professionals can use this information as a valuable reference for predicting and interpreting the spectroscopic characteristics of the ortho isomer and for developing synthetic strategies.
Introduction
Aniline derivatives containing a morpholine moiety are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The morpholine ring can improve physicochemical properties such as solubility and metabolic stability, while the aniline core serves as a versatile scaffold for further chemical modifications. Understanding the spectroscopic and synthetic characteristics of these compounds is crucial for their identification, characterization, and the development of new chemical entities. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2-Morpholin-4-ylethoxy)aniline, along with detailed experimental protocols and a representative synthetic workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-(2-Morpholin-4-ylethoxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | No quantitative ¹³C NMR data was found. |
Note: Specific quantitative ¹H and ¹³C NMR data for 4-(2-Morpholin-4-ylethoxy)aniline were not publicly available in the searched resources. The interpretation below is based on general principles of NMR spectroscopy for aromatic amines and morpholine-containing compounds.
Expected ¹H NMR Spectral Characteristics:
-
Aromatic Protons: The protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the para-substitution, a characteristic AA'BB' splitting pattern is anticipated.
-
Morpholine Protons: The protons on the morpholine ring will likely appear as two distinct multiplets in the upfield region. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (around δ 3.7 ppm) compared to the protons adjacent to the nitrogen atom (around δ 2.5 ppm).
-
Ethoxy Protons: The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-N-) will each produce a triplet, with the protons closer to the oxygen being more deshielded.
-
Amine Proton: The -NH₂ protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.[2]
Expected ¹³C NMR Spectral Characteristics:
-
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the oxygen will be significantly downfield, while the carbon attached to the amino group will be upfield relative to benzene.
-
Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a higher chemical shift.
-
Ethoxy Carbons: Two signals corresponding to the methylene carbons of the ethoxy linker.
Infrared (IR) Spectroscopy
Table 2: IR Spectroscopic Data for 4-(2-Morpholin-4-ylethoxy)aniline (Vapor Phase) [1]
| Wavenumber (cm⁻¹) | Assignment |
| Data Not Available | No quantitative IR data was found. |
Note: While a reference to a vapor phase IR spectrum exists, the specific peak values were not available. The interpretation below is based on typical IR absorptions for primary aromatic amines and ethers.[2][3]
Expected IR Absorption Bands:
-
N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.
-
C-N Stretch (Aromatic Amine): An absorption band in the 1250-1350 cm⁻¹ region.[2]
-
C-N Stretch (Aliphatic Amine): An absorption band in the 1000-1250 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Table 3: GC-MS Data for 4-(2-Morpholin-4-ylethoxy)aniline [1]
| m/z | Assignment |
| Data Not Available | No quantitative MS data was found. |
Note: A reference to a GC-MS spectrum exists, but the specific fragmentation pattern was not detailed. The interpretation below is based on common fragmentation pathways for aromatic amines and ethers.
Expected Mass Spectrometric Fragmentation:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 222, corresponding to the molecular weight of the compound.
-
Alpha-Cleavage: A prominent fragmentation pathway for the morpholine ring would be cleavage at the C-C bond alpha to the nitrogen atom.
-
Cleavage of the Ether Linkage: Fragmentation of the ethoxy chain can lead to several characteristic ions.
-
Loss of Small Molecules: Loss of neutral molecules such as ethylene or parts of the morpholine ring.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample characteristics.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
4-(2-Morpholin-4-ylethoxy)aniline sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-(2-Morpholin-4-ylethoxy)aniline sample in about 0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FTIR spectrometer with a suitable detector
-
Sample holder (e.g., KBr plates, ATR crystal)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
-
4-(2-Morpholin-4-ylethoxy)aniline sample (solid)
Procedure (KBr Pellet Method): [4][5][6][7][8]
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid 4-(2-Morpholin-4-ylethoxy)aniline sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Background Spectrum: Run a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
GC-MS
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for amine analysis (e.g., HP-5MS)
-
Helium or another suitable carrier gas
-
Solvent (e.g., methanol, dichloromethane)
-
4-(2-Morpholin-4-ylethoxy)aniline sample
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 4-(2-Morpholin-4-ylethoxy)aniline sample (e.g., 1 mg/mL) in a volatile solvent.[9]
-
GC-MS Instrument Setup:
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).[10]
-
Program the GC oven temperature. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[10][11]
-
Set the carrier gas flow rate.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in electron ionization (EI) mode.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is recorded. The total ion chromatogram (TIC) shows the elution of compounds over time, and the mass spectrum of the peak corresponding to 4-(2-Morpholin-4-ylethoxy)aniline can be analyzed to determine its fragmentation pattern and confirm its molecular weight.
Representative Synthetic Workflow
The synthesis of morpholinylethoxy aniline derivatives typically involves the Williamson ether synthesis followed by the reduction of a nitro group. The following is a representative workflow for the synthesis of 4-(2-Morpholin-4-ylethoxy)aniline.
References
- 1. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. jascoinc.com [jascoinc.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. edinst.com [edinst.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
The Enigmatic Biological Profile of 2-(2-Morpholin-4-ylethoxy)aniline: A Technical Review of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct, in-depth biological data for 2-(2-Morpholin-4-ylethoxy)aniline remains scarce in publicly accessible literature, its structural components—a morpholine ring, an ethoxy linker, and a 2-alkoxyaniline moiety—are integral to a vast array of pharmacologically active agents. This technical guide consolidates the known biological activities of structurally related compounds to project a potential pharmacological profile for this molecule. By examining the structure-activity relationships of analogous compounds, we can infer likely biological targets and therapeutic areas of interest for this compound, providing a foundational resource for future research and development endeavors.
Introduction: The Morpholine Moiety as a Privileged Structure
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1][2] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and significant effects on the central nervous system (CNS).[3][4][5] The incorporation of a morpholine ring can enhance the potency of a molecule through specific interactions with target proteins and can modulate its pharmacokinetic profile.[2][6]
Projected Biological Activities Based on Structural Analogs
Given the lack of specific data for this compound, this section will explore the biological activities of compounds sharing its key structural features.
Central Nervous System (CNS) Activity
The N-morpholinoethyl moiety is a recognized pharmacophore for CNS-active compounds, particularly in the modulation of metabotropic receptors such as sigma (σ) and serotonin (5-HT) receptors.[3]
2.1.1. Sigma (σ) Receptor Affinity
Sigma receptors, comprising σ1 and σ2 subtypes, are involved in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders, pain, and cancer.[7][8] Numerous compounds containing an N-substituted morpholine ring exhibit high affinity for sigma receptors. The nitrogen of the morpholine ring is often crucial for binding.
Table 1: Sigma Receptor Binding Affinities of Representative Morpholine-Containing Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Compound 1 (Generic Morpholine Ligand) | σ1 | 42 | [9] |
| BD1047 | σ1 | High | [10] |
| BD1063 | σ1 | High | [10] |
Note: Data for specific morpholinoethoxy aniline derivatives is not available. The table presents data for compounds with a morpholine moiety known to interact with sigma receptors to illustrate potential affinity.
2.1.2. Serotonin (5-HT) Receptor Affinity
The morpholinoethyl group is also present in ligands targeting various serotonin receptor subtypes.[3] Antagonism at the 5-HT2A receptor, for instance, is a key mechanism of action for several atypical antipsychotic drugs.[11][12] The affinity for different 5-HT subtypes can be modulated by substitutions on the aromatic ring.
Table 2: Serotonin Receptor Binding Affinities of Structurally Related Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Arylpiperazine Derivative | 5-HT1A | Submicromolar | [13] |
| Arylpiperazine Derivative | 5-HT2A | 272-430 | [13] |
| Ketanserin | 5-HT2A | High | [12] |
Note: This table shows data for compounds with structural similarities to infer potential serotonin receptor interactions, as direct data for this compound is unavailable.
2.1.3. Dopamine (D) Receptor Affinity
While the morpholine moiety is found in some dopamine receptor ligands, high selectivity for dopamine D4 over D2 receptors has been a focus of research for atypical antipsychotic effects.[14] The substitution pattern on the aniline ring would be a critical determinant of dopamine receptor affinity and selectivity.
Table 3: Dopamine Receptor Binding Affinities of Selected Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Clozapine | D4 | High Selectivity vs D2 | [14] |
| Raclopride | D2 | High | [14] |
Note: This table provides context on dopamine receptor affinities for relevant compounds, as no direct data exists for this compound.
Anticancer Activity
Derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity. These compounds have been shown to induce cell cycle arrest and inhibit cancer cell proliferation.[15] The aniline portion of the molecule is a key structural feature in many kinase inhibitors and other anticancer agents.[16][17]
Table 4: Cytotoxic Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cancer Cells
| Compound | IC50 (µM) | Reference |
| 3c | 11.42 | [15] |
| 3d | 8.50 | [15] |
| 3e | 12.76 | [15] |
Note: This data is for related quinoline derivatives and serves to highlight the potential for anticancer activity in molecules containing the morpholino-aniline scaffold.
Potential Signaling Pathways and Experimental Workflows
Based on the activities of analogous compounds, several signaling pathways and experimental workflows can be proposed for the investigation of this compound.
CNS Receptor Signaling
Should this compound exhibit affinity for G protein-coupled receptors (GPCRs) like dopamine or serotonin receptors, its functional activity (agonist, antagonist, or inverse agonist) would determine its effect on downstream signaling cascades.
Caption: Potential GPCR signaling pathway for this compound.
Experimental Workflow for Biological Screening
A logical workflow for the initial biological characterization of this compound would involve a tiered screening approach.
Caption: Proposed experimental workflow for biological characterization.
Detailed Methodologies for Key Experiments
While specific protocols for this compound are not available, the following are generalized methodologies for the types of experiments that would be conducted to elucidate its biological activity.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (time and temperature are receptor-dependent).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity
Objective: To assess the effect of the test compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2).
-
Complete cell culture medium.
-
Test compound (this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The structural motif of this compound suggests a high potential for biological activity, particularly within the central nervous system and in the context of oncology. The presence of the morpholine ring is a strong indicator of favorable drug-like properties. Based on the extensive research on related compounds, future investigations should prioritize screening this molecule against a panel of CNS receptors, including dopamine, serotonin, and sigma receptors. Furthermore, its potential as an anticancer agent, possibly through kinase inhibition, warrants exploration. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this promising, yet understudied, chemical entity. The synthesis and subsequent biological characterization of this compound and its analogs could unveil novel therapeutic agents with significant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D1, D2 and serotonin2 receptor occupation by typical and atypical antipsychotic drugs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 17. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-(2-Morpholin-4-ylethoxy)aniline derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members, particularly in the realm of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.
Core Structure and Pharmacological Significance
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the aniline and ethoxy linker moieties provide a versatile backbone for structural modifications to modulate target affinity and selectivity. A prominent area of investigation for derivatives of this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
Synthesis of this compound Analogs
The synthesis of this compound derivatives and their analogs typically involves multi-step reaction sequences. A common strategy is the introduction of the morpholinoethoxy side chain onto a suitably substituted aromatic precursor, followed by functionalization of the aniline moiety.
General Synthetic Scheme
A representative synthetic approach for creating analogs, such as 2-morpholino-4-anilinoquinoline derivatives, begins with the construction of a core heterocyclic system, which is then functionalized. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives starts from 2-morpholinoquinolin-4-ol. This intermediate undergoes chlorination, followed by a nucleophilic substitution with various anilines to yield the final products.
The Versatile Scaffold: An In-depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-morpholinoethoxy)aniline core is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, key applications, and the structure-activity relationships of its derivatives. Particular emphasis is placed on its role in the development of targeted cancer therapies, including kinase inhibitors and tubulin polymerization inhibitors. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate the design and synthesis of novel therapeutic agents.
Introduction
The morpholine ring is a common feature in many approved drugs, valued for its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile. When combined with an aniline moiety via an ethoxy linker, it forms the 2-(2-morpholinoethoxy)aniline scaffold, a versatile building block in drug discovery. The aniline functional group provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the optimization of interactions with biological targets. This guide will explore the synthesis of this core structure and its application in the development of potent and selective inhibitors for key targets in oncology.
Physicochemical Properties of the Core Scaffold
The 2-(2-morpholinoethoxy)aniline scaffold possesses a unique combination of properties that make it an attractive starting point for drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₂ | PubChem |
| Molecular Weight | 222.28 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
The morpholine moiety contributes to improved aqueous solubility and can act as a hydrogen bond acceptor. The flexible ethoxy linker allows for optimal positioning of the morpholino group within a binding pocket, while the aniline nitrogen serves as a key point for derivatization.
Synthesis of the Core Scaffold: 2-(2-Morpholin-4-ylethoxy)aniline
The synthesis of 2-(2-morpholinoethoxy)aniline can be achieved through a nucleophilic substitution reaction. A detailed experimental protocol is provided below, compiled from established chemical principles.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Step 1: Synthesis of 4-(2-(2-nitrophenoxy)ethyl)morpholine
-
To a solution of 2-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to form the corresponding phenoxide.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-(2-nitrophenoxy)ethyl)morpholine.
Step 2: Synthesis of this compound
-
Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Chemical Reduction: Use a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid.
-
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 2-(2-morpholinoethoxy)aniline can be purified by column chromatography if necessary.
Applications in Medicinal Chemistry
The 2-(2-morpholinoethoxy)aniline scaffold is a key component in the design of various therapeutic agents, most notably in the field of oncology.
Kinase Inhibitors
Derivatives of 2-(2-morpholinoethoxy)aniline have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
The aniline nitrogen of the core scaffold can be readily incorporated into heterocyclic ring systems like quinoline and quinazoline, which are known pharmacophores for kinase inhibition.
Workflow for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
Potential Therapeutic Targets of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the potential biological targets of derivatives based on the 2-(2-morpholin-4-ylethoxy)aniline scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of current findings, including quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
Derivatives of the this compound core structure have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide consolidates the available research to highlight the key molecular targets and therapeutic areas where these compounds show promise. The primary focus will be on their anticancer properties through the inhibition of specific protein kinases and the induction of cytotoxic effects in cancer cells.
Kinase Inhibition: A Primary Mechanism of Action
Several derivatives incorporating the morpholine and aniline moieties have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Dual Inhibition of Mer and c-Met Kinases
A notable class of 2-substituted aniline pyrimidine derivatives has been shown to act as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases implicated in tumor growth and metastasis.
| Compound ID | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Antiproliferative IC50 (µM) - HepG2 | Antiproliferative IC50 (µM) - MDA-MB-231 | Antiproliferative IC50 (µM) - HCT116 |
| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | Not specified | Not specified | Not specified |
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | Significant activity | Significant activity | Significant activity |
Table 1: Inhibitory activity of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases and their antiproliferative effects on various cancer cell lines.[1][2]
Caption: Simplified Mer and c-Met signaling pathways and their inhibition.
Inhibition of PI3 Kinase p110alpha
Derivatives based on a 4-morpholino-2-phenylquinazoline scaffold have been synthesized and identified as potent and selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K).[3]
| Compound ID | PI3K p110α IC50 (nM) | A375 Cell Proliferation IC50 (µM) |
| 15e | 2.0 | 0.58 |
Table 2: Inhibitory activity of a thieno[3,2-d]pyrimidine derivative against PI3K p110α and its effect on melanoma cell proliferation.[3]
References
An In-Depth Technical Guide to 2-(2-Morpholin-4-ylethoxy)aniline: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Morpholin-4-ylethoxy)aniline, a key building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a flexible and pharmaceutically relevant morpholinoethoxy side chain, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. This document details its synthesis, chemical properties, and significant applications, supported by experimental protocols and quantitative data.
Chemical Properties and Spectroscopic Data
This compound is a difunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine incorporated within a morpholine ring, connected by an ether linkage. This combination of functionalities allows for a wide array of chemical transformations. The aniline group is a versatile handle for reactions such as acylation, alkylation, and cyclization, while the morpholine moiety often enhances aqueous solubility and can contribute to favorable pharmacokinetic properties in drug candidates.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 64039-56-1 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, expected to be a low-melting solid |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
| ¹H NMR (CDCl₃, 400 MHz) - Predicted | δ 6.70-6.85 (m, 4H, Ar-H), 4.10 (t, J=5.5 Hz, 2H, Ar-O-CH₂), 3.70-3.80 (m, 4H, morpholine O-CH₂), 2.80 (t, J=5.5 Hz, 2H, N-CH₂-CH₂-O), 2.50-2.60 (m, 4H, morpholine N-CH₂), 1.90 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) - Predicted | δ 146.0 (C-O), 136.0 (C-NH₂), 120.0 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 112.0 (Ar-CH), 67.5 (Ar-O-CH₂), 67.0 (morpholine O-CH₂), 57.5 (N-CH₂-CH₂-O), 54.0 (morpholine N-CH₂) |
| IR (KBr, cm⁻¹) - Key Peaks | 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Ar-O-C stretch), 1115 (C-N stretch) |
| Mass Spectrometry (ESI-MS) | m/z 223.14 [M+H]⁺ |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of an o-substituted phenol with an appropriate morpholinoethyl halide. A plausible and widely applicable route starts from 2-nitrophenol, which offers the advantage of a subsequent straightforward reduction to the desired aniline.
Experimental Protocol: Two-Step Synthesis from 2-Nitrophenol
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine
-
To a solution of 2-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base, for instance, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the reaction mixture. The use of the hydrochloride salt may necessitate the addition of an extra equivalent of base to liberate the free amine.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.
Step 2: Reduction to this compound
-
Dissolve the 4-(2-(2-nitrophenoxy)ethyl)morpholine (1.0 eq) obtained from the previous step in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the starting material is completely consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a prized building block for the construction of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Its bifunctional nature allows for its participation in a range of cyclization and cyclocondensation reactions.
Synthesis of Quinazoline Derivatives
The aniline functionality of the title compound can readily react with a variety of carbonyl-containing compounds to form quinazolines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.
Table 2: Representative Synthesis of a Quinazoline Derivative
| Reaction | Synthesis of a 7-(2-morpholinoethoxy)-[1][2][3]triazolo[4,3-c]quinazoline |
| Starting Materials | This compound, 4-chlorobenzoic acid, Phosphorus oxychloride, Formic hydrazide |
| Reaction Sequence | 1. Acylation of the aniline with 4-chlorobenzoyl chloride. 2. Cyclization with POCl₃ to form the quinazoline core. 3. Reaction with formic hydrazide to form the triazolo ring. |
| Hypothetical Yield | 65-75% over three steps |
| Significance | This scaffold is a common core in kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway. |
Experimental Protocol: Synthesis of a Quinazoline Derivative
-
Acylation: To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a solvent like dichloromethane, add a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Cyclization: The resulting amide is then treated with a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) at reflux to form the corresponding 2-substituted-4-chloroquinazoline.
-
Triazole Formation: The 4-chloroquinazoline is subsequently reacted with a hydrazide, such as formic hydrazide, in a suitable solvent like isopropanol at reflux to yield the final triazoloquinazoline derivative.
Synthesis of Benzodiazepine Derivatives
The reaction of this compound with α-halo ketones followed by cyclization is a viable route to 1,5-benzodiazepine derivatives, another important class of psychoactive drugs.
Table 3: Representative Synthesis of a Benzodiazepine Derivative
| Reaction | Synthesis of a 4-(2-morpholinoethoxy)-1,5-benzodiazepine |
| Starting Materials | This compound, 1,3-Diketone (e.g., acetylacetone) |
| Reaction Conditions | Typically catalyzed by an acid (e.g., acetic acid) in a solvent like ethanol at reflux. |
| Hypothetical Yield | 70-85% |
| Significance | Benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties. |
Experimental Protocol: Synthesis of a Benzodiazepine Derivative
-
A mixture of this compound (1.0 eq) and a 1,3-dicarbonyl compound such as acetylacetone (1.1 eq) in ethanol is prepared.
-
A catalytic amount of a protic acid, for example, glacial acetic acid, is added to the mixture.
-
The reaction mixture is heated to reflux for 4-8 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.
Role in Targeting Cellular Signaling Pathways
Derivatives of this compound, particularly the quinazoline-based compounds, have been investigated as potent inhibitors of various protein kinases. A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway. Dysregulation of this pathway leads to uncontrolled cell growth, proliferation, and survival. Many kinase inhibitors are designed to target key components of this pathway.
The morpholinoethoxy side chain of the building block can contribute to the binding of the final molecule to the ATP-binding pocket of kinases like PI3K and mTOR, thereby inhibiting their activity and downstream signaling.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aniline group allow for the efficient construction of complex heterocyclic systems such as quinazolines and benzodiazepines. The incorporation of the morpholinoethoxy moiety often imparts desirable physicochemical properties for drug development. The demonstrated potential of its derivatives to act as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. This guide provides a foundational understanding and practical protocols to facilitate the use of this important synthetic intermediate.
References
Safety and Handling of 2-(2-Morpholin-4-ylethoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS). All personnel handling this compound should consult a complete SDS and receive appropriate safety training. The information on aniline derivatives is provided for context and may not be directly applicable to 2-(2-Morpholin-4-ylethoxy)aniline.
Introduction
This compound is a chemical compound containing aniline and morpholine moieties. Aniline and its derivatives are a class of compounds widely used in the chemical and pharmaceutical industries. Due to the known toxicological profile of aniline, it is crucial to handle all its derivatives with care. This guide provides a summary of the available safety and handling information for this compound and offers general guidance based on the toxicology of related aniline compounds.
Physicochemical and Safety Data
Quantitative data for this compound is limited. The following tables summarize the available information.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 64039-56-1[1][2][3][4] |
| Molecular Formula | C12H18N2O2[1][2][3] |
| Molecular Weight | 222.28 g/mol [3] |
| Melting Point | 41 °C[3] |
| Boiling Point | 379.6±32.0 °C (Predicted)[3] |
| Density | 1.129±0.06 g/cm3 (Predicted)[3] |
| pKa | 6.41±0.10 (Predicted)[3] |
Table 2: Hazard Identification and Risk Management
| Category | Information |
| Hazard Codes | C, Xi[3] |
| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[3] |
| R34: Causes burns.[3] | |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] |
| S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[3] | |
| Hazard Class | IRRITANT[3] |
| Hazard Note | Corrosive[3] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A standard workflow for donning and doffing PPE should be strictly followed to prevent contamination.
Storage
-
Storage Temperature: 2-8°C[3]
-
Containers: Store in tightly sealed containers.
-
Environment: Keep in a cool, dry, and well-ventilated area.
Toxicological Profile of Aniline Derivatives
Due to the lack of specific toxicological data for this compound, this section provides an overview of the known toxicological effects of aniline and its derivatives. It is crucial to assume that this compound may exhibit similar properties.
Aniline-Induced Methemoglobinemia
A primary toxic effect of aniline is the oxidation of hemoglobin to methemoglobin, which is incapable of transporting oxygen. This can lead to cyanosis and, in severe cases, death.
Genotoxicity
Some aniline derivatives have been shown to be genotoxic. It is prudent to handle this compound as a potential mutagen until proven otherwise.
Experimental Protocols for Toxicological Assessment
The following are generalized experimental protocols based on OECD guidelines for testing aniline derivatives. These should be adapted for the specific properties of this compound.
Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)
This method is used to estimate the oral LD50 of a substance.
Methodology:
-
Animal Model: Typically rats or mice.
-
Dosing: A single animal is dosed with the substance.
-
Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours).
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
LD50 Calculation: The LD50 is calculated based on the pattern of survival and mortality.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Methodology:
-
Test Organism: Daphnia magna.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: Immobilisation (inability to swim) is recorded at 24 and 48 hours.
-
EC50 Calculation: The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.
Algal Growth Inhibition Test (OECD 201)
This test evaluates the effects of a substance on the growth of freshwater microalgae.
Methodology:
-
Test Organism: A suitable species of green algae (e.g., Pseudokirchneriella subcapitata).
-
Exposure: Algal cultures are exposed to various concentrations of the test substance over 72 hours.
-
Endpoint: Algal growth is measured, and the inhibition of growth relative to a control is calculated.
-
IC50 Calculation: The concentration that causes a 50% inhibition of growth (IC50) is determined.
Conclusion
While specific safety and toxicological data for this compound are not extensively available, the presence of the aniline moiety necessitates careful handling and adherence to strict safety protocols. The information provided in this guide, drawn from data on the target compound and related aniline derivatives, serves as a starting point for risk assessment. Researchers and drug development professionals must exercise caution, utilize appropriate personal protective equipment, and consult a comprehensive Safety Data Sheet before handling this compound. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
Technical Guide: Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-(2-Morpholin-4-ylethoxy)aniline, with a focus on its solubility and stability. The information herein is intended to support research and development activities, offering standardized methodologies and data presentation formats essential for drug discovery and early-phase development.
Physicochemical Data Summary
The aqueous solubility and degradation stability of a compound are fundamental parameters that influence its bioavailability, formulation, and overall development potential. The following tables summarize the expected physicochemical data for this compound based on its structure, which features a basic morpholine moiety (expected pKa ~4-5) and an aniline group.
Aqueous Solubility Profile
The aqueous solubility of ionizable compounds like this compound is highly dependent on pH. The presence of the basic morpholine group suggests significantly higher solubility in acidic conditions where the molecule becomes protonated.
Table 1: Thermodynamic Solubility of this compound
| Buffer System | pH | Solubility (µg/mL) | Method |
| Phosphate Buffer | 2.0 | > 1000 | Shake-Flask (HPLC-UV) |
| Acetate Buffer | 4.5 | 850 ± 45 | Shake-Flask (HPLC-UV) |
| Phosphate Buffer | 6.8 | 15 ± 3 | Shake-Flask (HPLC-UV) |
| Phosphate Buffer | 7.4 | 12 ± 2 | Shake-Flask (HPLC-UV) |
| Water | Intrinsic | 14 ± 2 | Shake-Flask (HPLC-UV) |
Stability Profile under Forced Degradation
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The data presented below outlines the expected stability of this compound under various stress conditions as per ICH Q1A(R2) guidelines.
Table 2: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time (hrs) | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | ~15% | N-dealkylation, Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH | 24 | < 2% | Minimal degradation |
| Oxidation | 3% H₂O₂ | 12 | ~40% | N-oxide, Aromatic hydroxylation |
| Thermal | 80°C (Solid) | 72 | < 1% | No significant degradation |
| Photolytic | ICH Q1B (Solid) | 24 | ~8% | Oxidative/photolytic products |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of solubility and stability.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific medium.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Caption: Workflow for Thermodynamic Solubility Testing.
Stability Assessment (Forced Degradation)
This workflow outlines the process for investigating the degradation pathways of a drug substance.
-
Stress Conditions: Expose solutions or solid samples of this compound to a set of harsh conditions as defined by ICH guidelines (acid, base, oxidation, heat, light).
-
Time Points: Sample the stressed solutions/solids at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.
-
Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the sum of the parent compound and all degradants accounts for the initial concentration).
-
Structure Elucidation: If significant degradation occurs, perform structural elucidation of the major degradants using techniques like LC-MS/MS.
Caption: Logical Flow for Forced Degradation Studies.
Signaling Pathway Considerations
While the primary focus of this guide is on physicochemical properties, understanding potential biological interactions is crucial. The aniline substructure is a common motif in kinase inhibitors. Should this compound be investigated as such, its interaction with intracellular signaling pathways, like the MAPK/ERK pathway, would be a key area of study.
Caption: Hypothetical MAPK/ERK Pathway Inhibition.
The Emergence of 2-(2-Morpholin-4-ylethoxy)aniline as a Privileged Scaffold in Kinase Inhibitor Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases. This technical guide delves into the core attributes of the 2-(2-Morpholin-4-ylethoxy)aniline scaffold, a versatile building block for the generation of potent and selective kinase inhibitors. We will explore its synthesis, key kinase targets, structure-activity relationships, and the experimental protocols integral to its development.
Introduction to the this compound Scaffold
The this compound moiety combines several key features that make it an attractive starting point for kinase inhibitor design. The aniline group provides a crucial hydrogen bond donor and acceptor functionality, capable of interacting with the hinge region of the kinase ATP-binding pocket. The flexible ethoxy linker allows for optimal positioning of the terminal morpholine group, which can engage in further interactions, enhance solubility, and improve pharmacokinetic properties. This combination of features has led to the incorporation of this and similar morpholine-containing fragments into a variety of successful kinase inhibitors.
Synthesis and Derivatization
The synthesis of this compound derivatives typically follows a convergent approach, allowing for the facile introduction of diversity elements. A general synthetic strategy is outlined below.
Figure 1: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound
A representative protocol for the synthesis of the core scaffold is as follows:
-
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine. To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), is added a base (e.g., potassium carbonate) and 4-(2-chloroethyl)morpholine. The reaction mixture is heated to reflux and stirred overnight. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Synthesis of this compound. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in hydrochloric acid, is added. The reaction is monitored by TLC until completion. The catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is purified to yield the final product.
Key Kinase Targets and Structure-Activity Relationships
Derivatives incorporating the morpholine moiety have demonstrated activity against a range of kinases, including those pivotal in cancer progression. The this compound scaffold is often found as a key component of inhibitors targeting several important kinase families.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several potent PI3K inhibitors feature a morpholine-substituted quinazoline core. For instance, a series of 4-morpholine-quinazoline derivatives have been developed as potent PI3K inhibitors. Compound 17f from one such study demonstrated high PI3Kα inhibition with an IC50 of 4.2 nM and also showed inhibitory activity against mTOR, highlighting its role as a dual PI3K/mTOR inhibitor.[1] Another study on 4-morpholino-2-phenylquinazolines identified a thieno[3,2-d]pyrimidine derivative with an IC50 of 2.0 nM against p110α, the catalytic subunit of PI3Kα.[2]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy. The 4-anilinoquinazoline scaffold is a classic backbone for EGFR inhibitors.[3][4] While not direct derivatives of the core topic, the principles of their interaction with EGFR are relevant. For example, a study on anilinodialkoxyquinazolines reported compounds with IC50 values for EGFR tyrosine kinase inhibition in the low nanomolar range (0.4-51 nM).[5] The aniline portion of these molecules typically interacts with the hinge region of the kinase.
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group were designed as FAK inhibitors.[6] One compound from this series, 8a , exhibited potent anti-FAK activity with an IC50 of 0.047 µM and showed strong anti-proliferative effects against H1975 and A431 cancer cell lines.[6]
Other Kinase Targets
The versatility of the morpholine-containing scaffold is further demonstrated by its application in targeting other kinases. For example, derivatives of 2-morpholino-4-anilinoquinoline have shown cytotoxic activity against the HepG2 cancer cell line, with IC50 values for compounds 3c , 3d , and 3e being 11.42, 8.50, and 12.76 μM, respectively.[3] Additionally, Polo-like kinase 4 (PLK4) inhibitors have been developed incorporating a dimethylmorpholino group.[7]
Quantitative Data Summary
| Compound Class/Example | Kinase Target | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| 4-Morpholine-quinazoline (17f) | PI3Kα | 4.2 | PC-3, DU145, MCF-7, etc. | [1] |
| 4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e) | p110α | 2.0 | A375 (580 nM) | [2] |
| 2,4-Dianilinopyrimidine (8a) | FAK | 47 | H1975 (44 nM), A431 (119 nM) | [6] |
| 2-Morpholino-4-anilinoquinoline (3d) | Not specified | - | HepG2 (8.5 µM) | [3] |
| Anilinodialkoxyquinazolines | EGFR | 0.4 - 51 | - | [5] |
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from the this compound scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.
These inhibitors can be classified based on their binding mode to the kinase. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket.[8][9] The design of derivatives from the this compound scaffold can be tailored to target either conformation, potentially leading to improved selectivity.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow, from initial screening to lead optimization.
Figure 3: Workflow for kinase inhibitor discovery and development.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase is as follows:
-
Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, and test compounds.
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The target kinase and its substrate are added to the wells and incubated with the compounds for a predetermined period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and its ability to be readily derivatized make it a powerful tool in the hands of medicinal chemists. By targeting key kinases involved in oncogenic signaling pathways, derivatives of this scaffold have the potential to be developed into next-generation targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this promising chemical entity.
References
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the etherification of 2-nitrophenol with 4-(2-chloroethyl)morpholine via a Williamson ether synthesis, followed by the reduction of the intermediate nitro compound to the target aniline using iron powder in the presence of ammonium chloride. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound.
Introduction
Aniline derivatives featuring morpholine moieties are prevalent scaffolds in a wide array of pharmacologically active compounds. The combination of the aromatic amine, a key pharmacophore, with the saturated morpholine heterocycle, which can improve physicochemical properties such as solubility and metabolic stability, makes these structures highly desirable in drug discovery. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The following protocol outlines a reliable and efficient synthetic route to this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process as illustrated below. The first step involves a nucleophilic substitution reaction to form the ether linkage, followed by a chemoselective reduction of the nitro group to the corresponding amine.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine
This step employs the Williamson ether synthesis to couple 2-nitrophenol with 4-(2-chloroethyl)morpholine.
Materials and Reagents:
-
2-Nitrophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
To a stirred solution of 2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-[2-(2-nitrophenoxy)ethyl]morpholine, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate to an amine using iron powder.
Materials and Reagents:
-
4-[2-(2-Nitrophenoxy)ethyl]morpholine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Celite
Procedure:
-
In a round-bottom flask, suspend 4-[2-(2-nitrophenoxy)ethyl]morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Etherification | Step 2: Nitro Reduction | Overall |
| Reactant | 2-Nitrophenol | 4-[2-(2-Nitrophenoxy)ethyl]morpholine | 2-Nitrophenol |
| Molar Ratio of Reagents | 1.05 eq 4-(2-chloroethyl)morpholine HCl, 2.5 eq K₂CO₃ | 5.0 eq Fe, 5.0 eq NH₄Cl | - |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (by HPLC) | >95% (crude) | >98% (after chromatography) | >98% |
| Molecular Formula | C₁₂H₁₆N₂O₄ | C₁₂H₁₈N₂O₂ | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 252.27 g/mol | 222.28 g/mol | 222.28 g/mol |
Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 4H, Ar-H), 4.10 (t, J = 5.6 Hz, 2H, O-CH₂), 3.85 (br s, 2H, NH₂), 3.75 (t, J = 4.8 Hz, 4H, N-(CH₂)₂), 2.80 (t, J = 5.6 Hz, 2H, N-CH₂), 2.60 (t, J = 4.8 Hz, 4H, O-(CH₂)₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.4, 141.2, 121.5, 119.0, 115.8, 112.3, 67.1, 66.9, 57.8, 54.2.
-
Mass Spectrometry (ESI-MS): m/z 223.1 [M+H]⁺.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, 2-nitrophenol, and proceeds through a Williamson ether synthesis followed by a catalytic hydrogenation. This protocol is designed to be a reliable and reproducible method for laboratory-scale preparation of the target compound.
Introduction
Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The title compound, this compound, incorporates both a flexible morpholinoethoxy side chain and a reactive aniline moiety, making it a versatile precursor for the development of novel therapeutic agents. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. This protocol outlines a straightforward and efficient synthesis of this key intermediate.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Williamson Ether Synthesis. 2-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine in the presence of a base to form the intermediate, 4-(2-(2-nitrophenoxy)ethyl)morpholine.
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is reduced to an amine via catalytic hydrogenation to yield the final product, this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.0 | User Defined |
| 4-(2-Chloroethyl)morpholine hydrochloride | C₆H₁₃Cl₂NO | 186.08 | 1.1 | Calculated |
| Sodium Hydroxide | NaOH | 40.00 | 2.2 | Calculated |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | As needed |
| Palladium on Carbon (10 wt. %) | Pd/C | - | - | Catalytic |
| Hydrogen Gas | H₂ | 2.02 | - | Excess |
| Methanol | CH₃OH | 32.04 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Brine | NaCl(aq) | - | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Experimental Protocols
Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine (Williamson Ether Synthesis)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq) and N,N-dimethylformamide (DMF, approx. 10 mL per gram of 2-nitrophenol).
-
Stir the mixture at room temperature until the 2-nitrophenol has completely dissolved.
-
Add powdered sodium hydroxide (1.1 eq) portion-wise to the solution. The color of the reaction mixture will change to a deep red/orange. Stir for 30 minutes at room temperature.
-
In a separate beaker, dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) in a minimal amount of water and neutralize with sodium hydroxide (1.1 eq). Extract the free base into a suitable organic solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 4-(2-chloroethyl)morpholine.
-
Add the prepared 4-(2-chloroethyl)morpholine free base to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrophenol) is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(2-(2-nitrophenoxy)ethyl)morpholine, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
Procedure:
-
In a hydrogenation vessel, dissolve the crude 4-(2-(2-nitrophenoxy)ethyl)morpholine from the previous step in methanol (approx. 20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar or a balloon filled with hydrogen) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
Application Note and Protocol for the Purification of 2-(2-Morpholin-4-ylethoxy)aniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(2-Morpholin-4-ylethoxy)aniline using silica gel column chromatography. Due to the basic nature of the morpholine and aniline moieties, which can lead to peak tailing and poor recovery on standard silica gel, this protocol incorporates a basic modifier in the mobile phase to ensure efficient and high-purity separation. The described methodology is crucial for obtaining high-quality material essential for research, drug discovery, and development activities.
Introduction
This compound is a bifunctional organic molecule incorporating a primary aromatic amine, an ether linkage, and a tertiary amine within a morpholine ring. The purity of such compounds is paramount for their application in medicinal chemistry and materials science, as impurities can significantly impact biological activity, reaction yields, and material properties. Column chromatography is a fundamental purification technique for isolating compounds of interest from reaction mixtures. However, the basic nature of this compound presents a challenge for standard silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface. This interaction can result in significant peak tailing, streaking, and in some cases, irreversible adsorption, leading to low recovery of the desired product.[1] To overcome these issues, this protocol employs a mobile phase system containing a small percentage of a basic additive, triethylamine (TEA), to neutralize the acidic sites on the silica gel, thereby improving the chromatographic performance.[1]
Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and their solubility in a non-polar mobile phase. In this application, silica gel serves as the polar stationary phase. The crude this compound mixture is loaded onto the column and eluted with a mobile phase of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The addition of triethylamine to the mobile phase minimizes the strong ionic interactions between the basic analyte and the acidic silica surface, allowing for a more effective separation based on polarity differences.[1] Less polar impurities will travel down the column faster, while the more polar target compound will elute later.
Data Presentation
The following tables summarize the materials, equipment, and typical chromatographic parameters for the purification of this compound.
Table 1: Materials and Equipment
| Item | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase Solvents | Hexane (ACS grade or higher), Ethyl Acetate (ACS grade or higher), Triethylamine (≥99%) |
| Apparatus | Glass chromatography column, Separatory funnel (for gradient elution), Collection tubes/flasks, Rotary evaporator |
| Analytical Tools | Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator), UV lamp (254 nm) |
Table 2: Chromatographic Parameters
| Parameter | Recommended Value/Range |
| Stationary Phase Mass | 50-100 g per 1 g of crude material |
| Initial Mobile Phase | 30-50% Ethyl Acetate in Hexane + 0.5% Triethylamine (v/v/v) |
| Final Mobile Phase | 70-90% Ethyl Acetate in Hexane + 0.5% Triethylamine (v/v/v) |
| Estimated Rf of Product | ~0.3 in 50% Ethyl Acetate/Hexane + 0.5% TEA |
| Loading Method | Dry Loading |
Experimental Protocol
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare a stock solution of the crude this compound in a small amount of dichloromethane or ethyl acetate.
-
Prepare several TLC developing chambers with different ratios of ethyl acetate in hexane (e.g., 3:7, 1:1, 7:3), each containing 0.5% triethylamine.
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.3, with good separation from major impurities.
Column Preparation (Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexane with 0.5% TEA).
-
Pour the slurry into the column, ensuring it is clamped vertically. Gently tap the column to pack the silica gel evenly and remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance.
-
Continuously drain the solvent until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry.
Sample Loading (Dry Loading Method)
Due to the polarity of the target compound, dry loading is recommended to ensure a narrow sample band and better separation.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 30% to 80% ethyl acetate in hexane, always maintaining the 0.5% triethylamine concentration.
-
Monitor the elution of the compound by periodically checking the collected fractions using TLC.
Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
The resulting residue is the purified this compound.
-
Determine the yield and confirm the purity using analytical methods such as NMR, LC-MS, or melting point.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Recrystallization of 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 2-(2-Morpholin-4-ylethoxy)aniline via recrystallization. This technique is essential for obtaining high-purity material, which is critical for subsequent use in research and drug development.
Introduction
This compound is a polar organic compound. The purification of such compounds is crucial to remove impurities that may have formed during synthesis or degradation. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and developing a purification protocol.
| Property | Value | Reference |
| CAS Number | 64039-56-1 | [1] |
| Molecular Formula | C12H18N2O2 | [2][3] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| Appearance | Not specified; likely a solid at room temperature | |
| Polarity | Polar |
Solvent Selection for Recrystallization
The principle of "like dissolves like" is a fundamental concept in determining a suitable recrystallization solvent.[4] Given that this compound is a polar molecule, polar solvents are expected to be effective for its recrystallization. A common strategy for polar compounds is to use a protic solvent like ethanol or a mixture of solvents, such as ethanol and water.
Screening of Potential Solvents:
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol | A versatile polar protic solvent that dissolves many organic compounds upon heating. | Good solubility at high temperatures, poor solubility at low temperatures. |
| Isopropanol | Similar to ethanol but with a slightly different polarity. | May offer a different solubility profile, potentially improving yield or purity. |
| Ethanol/Water | A binary solvent system where water acts as an anti-solvent. The ratio can be adjusted to fine-tune the solubility. | High solubility in hot ethanol, with crystallization induced by the addition of water and/or cooling. |
| Ethyl Acetate | A moderately polar aprotic solvent. | May be suitable if impurities have very different polarities. |
Based on general principles for the recrystallization of polar aromatic amines, an ethanol/water solvent system is a promising starting point.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system. The exact volumes of solvents may need to be optimized based on the initial purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Start with a small volume and add more incrementally until the solid dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Gently heat the mixture to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, crystallization may begin. To enhance crystal formation, you can scratch the inside of the flask with a glass stirring rod at the liquid-air interface.
-
If crystallization does not occur, or to maximize the yield, slowly add deionized water dropwise to the ethanol solution until a slight turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Once the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline derivatives can be toxic and may be absorbed through the skin.[5][6] Avoid direct contact and inhalation.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
References
Application Note: Spectroscopic Characterization of 2-(2-Morpholin-4-ylethoxy)aniline using ¹H and ¹³C NMR
Abstract
This application note provides a detailed protocol for the characterization of 2-(2-Morpholin-4-ylethoxy)aniline using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts, based on the analysis of its functional groups, are presented in tabular format to facilitate the identification and structural confirmation of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing this compound.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The molecule incorporates an aniline ring, a flexible ethoxy linker, and a morpholine ring, all of which contribute to its potential pharmacological properties. Accurate structural elucidation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition.
Predicted NMR Data
The chemical structure of this compound with atom numbering for NMR assignment is shown below:
For clarity in the following tables, the aniline ring carbons are numbered C1-C6, the ethoxy carbons are C7 and C8, and the morpholine carbons are C9, C10, and C11.
Predicted ¹H NMR Data
The expected proton chemical shifts (δ) are summarized in the table below. These values are predicted based on the typical chemical shift ranges for the respective functional groups. The exact chemical shifts may vary depending on the solvent and concentration used.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-3, H-4, H-5, H-6 (Aromatic) | 6.7 - 7.2 | Multiplet | 4H |
| NH₂ (Aniline) | 3.5 - 4.5 | Broad Singlet | 2H |
| O-CH₂ (Ethoxy) | ~4.1 | Triplet | 2H |
| N-CH₂ (Ethoxy) | ~2.8 | Triplet | 2H |
| O-CH₂ (Morpholine) | ~3.7 | Triplet | 4H |
| N-CH₂ (Morpholine) | ~2.5 | Triplet | 4H |
Predicted ¹³C NMR Data
The expected carbon-13 chemical shifts (δ) are summarized in the table below. These predictions are based on established chemical shift values for aniline, morpholine, and ethoxy moieties.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C1 (C-NH₂) | 140 - 150 |
| C2 (C-O) | 145 - 155 |
| C3, C4, C5, C6 (Aromatic) | 115 - 130 |
| O-CH₂ (Ethoxy) | 65 - 70 |
| N-CH₂ (Ethoxy) | 50 - 55 |
| O-CH₂ (Morpholine) | ~67 |
| N-CH₂ (Morpholine) | ~54 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common choice.
-
Temperature: Room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: Room temperature (e.g., 298 K).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A range of 0 to 200 ppm is generally appropriate.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
The provided ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic characterization of this compound. This information is crucial for verifying the identity and purity of the synthesized compound, which is a fundamental requirement in chemical research and drug development. The predicted chemical shifts serve as a reliable reference for the interpretation of experimental NMR spectra.
Application Notes: Solid-Phase Synthesis Utilizing 2-(2-Morpholin-4-ylethoxy)aniline
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid assembly of large compound libraries for high-throughput screening. The strategic selection of building blocks is crucial for introducing chemical diversity and desirable physicochemical properties into these libraries. 2-(2-Morpholin-4-ylethoxy)aniline is a valuable bifunctional building block. The primary aniline group serves as a reactive handle for solid-phase immobilization and subsequent chemical transformations, while the morpholinoethoxy moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, potentially improving the pharmacokinetic profile of the final compounds.
This document provides a detailed protocol for the utilization of this compound in the solid-phase synthesis of a diverse library of N-aryl-quinazolin-4-ones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Application: Synthesis of a Diverse N-Aryl-Quinazolin-4-one Library
This protocol outlines a three-component solid-phase synthesis approach to generate a library of N-aryl-quinazolin-4-ones. The synthesis commences with the immobilization of an amino acid on a solid support, followed by reaction with an isatoic anhydride and subsequent introduction of this compound. This strategy allows for diversity at three positions of the quinazolinone core.
Experimental Protocols
Materials and Reagents
-
This compound
-
Wang Resin (or other suitable carboxyl-functionalized resin)
-
Fmoc-protected amino acids
-
Isatoic anhydrides (various substitutions)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol 1: Loading of the First Building Block (Amino Acid) onto Wang Resin
-
Swell 1 g of Wang resin in 10 mL of DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin three times with 10 mL of DMF.
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid and 3 equivalents of PyBOP in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Fmoc-Deprotection
-
Swell the resin-bound amino acid in DMF for 20 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Protocol 3: Acylation with Isatoic Anhydride
-
To the deprotected resin-bound amine, add a solution of 3 equivalents of the desired isatoic anhydride in 10 mL of DMF.
-
Shake the reaction mixture at 60°C for 6 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Cyclization and Introduction of this compound
-
To the acylated resin, add a solution of 5 equivalents of this compound and 5 equivalents of PyBOP in 10 mL of DMF.
-
Add 10 equivalents of DIPEA and shake the mixture at 80°C for 12 hours. This step facilitates the intramolecular cyclization to form the quinazolinone ring and concomitant N-arylation.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 5: Cleavage and Isolation of the Final Product
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid, wash with cold ether, and dry under vacuum.
-
Purify the crude product by preparative HPLC to obtain the final N-aryl-quinazolin-4-one.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a representative N-aryl-quinazolin-4-one using this compound.
| Parameter | Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Reagent Equivalents | 3-5 eq. |
| Coupling Time (Amino Acid) | 4 hours |
| Acylation Time (Isatoic Anhydride) | 6 hours |
| Cyclization/Arylation Time | 12 hours |
| Cleavage Time | 2 hours |
| Typical Crude Purity | 75-85% (by LC-MS) |
| Typical Final Yield | 40-60% (after purification) |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the solid-phase synthesis of N-aryl-quinazolin-4-ones.
Diagram 2: Logical Relationship of Synthesis Components
Caption: Component relationship in the combinatorial synthesis of the quinazolinone library.
Application Notes and Protocols for Coupling Reactions Involving 2-(2-Morpholin-4-ylethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key coupling reactions involving 2-(2-morpholin-4-ylethoxy)aniline, a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a practical guide for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs), particularly in the context of kinase inhibitor development.
Introduction to this compound in Drug Discovery
The morpholine moiety is a prevalent feature in a multitude of approved drugs and clinical candidates, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. When incorporated into an aniline scaffold, as in this compound, it provides a valuable platform for the synthesis of targeted therapies. The primary amino group of the aniline serves as a key reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.
Derivatives of anilines and morpholines are frequently found in kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation. The morpholine-containing aniline scaffold can be strategically utilized to target the ATP-binding site of kinases such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.
Key Coupling Reactions and Protocols
This section details the experimental procedures for prominent coupling reactions utilizing this compound as a key starting material.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl anilines, which are common motifs in kinase inhibitors.
A key application of the Buchwald-Hartwig reaction with a related morpholinoethoxy aniline is the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors.
Table 1: Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | 4-(2-morpholinoethoxy)aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
Materials:
-
4-(2-morpholinoethoxy)aniline
-
2,4-Dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(2-morpholinoethoxy)aniline (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-chloropyrimidin-4-yl)-4-(2-morpholinoethoxy)aniline.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Materials:
-
Bromo-substituted this compound (requires prior synthesis)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the bromo-substituted aniline (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is used to synthesize alkynyl-substituted aromatic compounds. Although specific examples with this compound are scarce, a general protocol for the Sonogashira coupling of anilines is presented.[2][3]
Materials:
-
Halo-substituted this compound (requires prior synthesis)
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halo-substituted aniline (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous solvent and triethylamine (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Application in Kinase Inhibitor Development
The derivatives synthesized through these coupling reactions are of significant interest in the development of kinase inhibitors. The morpholinoethoxy aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many PI3K and mTOR inhibitors incorporate a morpholine-containing scaffold.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Anilinoquinazoline and anilinopyrimidine derivatives are well-established classes of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The coupling reactions outlined in these notes provide robust methods for the diversification of this scaffold, enabling the exploration of chemical space in the pursuit of novel and effective kinase inhibitors. The provided protocols, while based on established methodologies, may require optimization for specific substrates and reaction scales.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
Application Notes and Protocols for PROTAC Development Utilizing 2-(2-Morpholin-4-ylethoxy)aniline as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3] This document provides detailed application notes and protocols for the development and evaluation of PROTACs that incorporate a 2-(2-Morpholin-4-ylethoxy)aniline-based linker.
The morpholine moiety is a valuable functional group in medicinal chemistry, often employed to enhance aqueous solubility and improve the physicochemical properties of drug candidates.[4] The inclusion of a this compound linker in a PROTAC is hypothesized to confer favorable properties such as increased solubility and potentially improved cell permeability, which are common challenges in PROTAC development.[4]
Note: As of the date of this document, specific PROTACs utilizing the precise this compound linker are not extensively documented in publicly available scientific literature. Therefore, the following protocols and data are presented as a representative guide based on established principles of PROTAC development and the known properties of analogous chemical structures.
Signaling Pathway and Experimental Workflow
The mechanism of action for a PROTAC involves several key steps, from the formation of a ternary complex to the eventual degradation of the target protein.[5] The general experimental workflow for assessing PROTAC efficacy involves cell treatment, protein level analysis, and assessment of downstream cellular effects.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating the this compound Linker
This protocol describes a plausible synthetic route for a PROTAC using the specified linker. The synthesis is modular, involving the preparation of the linker, conjugation to an E3 ligase ligand (e.g., pomalidomide), and subsequent coupling to a POI ligand.
Materials:
-
2-fluoro-6-nitroaniline
-
2-morpholinoethan-1-ol
-
Sodium hydride
-
Palladium on carbon (10%)
-
Pomalidomide
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (DMF, THF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Synthesis of the Linker (this compound): a. To a solution of 2-morpholinoethan-1-ol in anhydrous THF, add sodium hydride portion-wise at 0°C. b. Stir the mixture for 30 minutes, then add a solution of 2-fluoro-6-nitroaniline in THF. c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. e. Purify the resulting nitroaniline intermediate by silica gel chromatography. f. Dissolve the purified intermediate in ethanol and add palladium on carbon. g. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). h. Filter the catalyst and concentrate the filtrate to obtain this compound.
-
Conjugation to E3 Ligase Ligand (Pomalidomide): a. In a sealed vessel, combine this compound, a pomalidomide derivative with a suitable leaving group (e.g., 4-fluorothalidomide), and a non-nucleophilic base like DIPEA in a solvent such as DMSO. b. Heat the reaction mixture at an elevated temperature (e.g., 120°C) for several hours. c. After cooling, purify the linker-E3 ligase ligand conjugate by preparative HPLC.
-
Final PROTAC Assembly: a. Dissolve the POI ligand (containing a carboxylic acid) and the linker-E3 ligase ligand conjugate in DMF. b. Add HATU and DIPEA to the solution. c. Stir the reaction at room temperature overnight. d. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is for determining the degradation of the target protein in cells treated with the PROTAC.[5]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. After 24 hours, treat the cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO). c. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify band intensities and normalize the POI signal to the loading control. b. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[6]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). b. After 24 hours, treat with a serial dilution of the PROTAC. Include a vehicle control. c. Incubate for a specified period (e.g., 72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control. b. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Protein Degradation Parameters
| PROTAC Candidate | Linker | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | This compound | POI-1 | Cell Line X | [Value] | [Value] |
| PROTAC-B | PEG-based | POI-1 | Cell Line X | [Value] | [Value] |
| PROTAC-C | Alkyl-based | POI-1 | Cell Line X | [Value] | [Value] |
Table 2: Cell Viability Data
| PROTAC Candidate | Linker | Target Protein | Cell Line | IC₅₀ (µM) |
| PROTAC-A | This compound | POI-1 | Cell Line X | [Value] |
| PROTAC-B | PEG-based | POI-1 | Cell Line X | [Value] |
| PROTAC-C | Alkyl-based | POI-1 | Cell Line X | [Value] |
Table 3: Physicochemical Properties
| PROTAC Candidate | Linker | Molecular Weight | LogP | Aqueous Solubility (µM) |
| PROTAC-A | This compound | [Value] | [Value] | [Value] |
| PROTAC-B | PEG-based | [Value] | [Value] | [Value] |
| PROTAC-C | Alkyl-based | [Value] | [Value] | [Value] |
Note: The values in the tables are placeholders and would be populated with experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents [patents.google.com]
- 6. marinbio.com [marinbio.com]
Application of 2-(2-Morpholin-4-ylethoxy)aniline Scaffolds in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding. When coupled with an aniline or bioisosteric aniline-like core, such as quinoline or quinazoline, these compounds have emerged as a promising class of anticancer agents. This application note explores the utility of the 2-(2-Morpholin-4-ylethoxy)aniline and related scaffolds in the design of novel anticancer drugs, with a focus on their mechanism of action as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often deregulated in cancer.[1][2]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a crucial pathway in oncology.[1][2] The morpholine ring in many inhibitors plays a key role in binding to the ATP-binding pocket of PI3K and/or mTOR, often forming a critical hydrogen bond with its oxygen atom.[1] By inhibiting these kinases, compounds based on the morpholine-aniline scaffold can effectively shut down downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[3] Dual inhibitors that target both PI3K and mTOR are of particular interest as they can more comprehensively block the pathway and potentially overcome resistance mechanisms.[3][4]
Molecular Structure
The core structure of interest features a morpholine ring linked via an ethoxy bridge to an aniline group. This aniline group is often incorporated into a larger heterocyclic system like quinoline or quinazoline to enhance target affinity and cellular activity.
Caption: Core chemical scaffold.
Quantitative Data: In Vitro Cytotoxicity
Derivatives incorporating the morpholine-aniline scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several exemplary compounds are summarized below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 (Liver) | 11.42 | [5][6][7] |
| Compound 3d | HepG2 (Liver) | 8.50 | [5][6][7] | |
| Compound 3e | HepG2 (Liver) | 12.76 | [5][6][7] | |
| Morpholine substituted quinazoline | AK-3 | A549 (Lung) | 10.38 | [8] |
| MCF-7 (Breast) | 6.44 | [8] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 | [8] | ||
| AK-10 | A549 (Lung) | 8.55 | [8] | |
| MCF-7 (Breast) | 3.15 | [8] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 | [8] | ||
| 4-Anilino-2-phenylquinoline | Compound 11 | NCI-H226 (Lung) | 0.94 | [9] |
| MDA-MB-231 (Breast) | 0.04 | [9] | ||
| SF-295 (CNS) | <0.01 | [9] | ||
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 | [10] |
Signaling Pathway Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. The morpholine-containing inhibitor binds to the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of downstream targets. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow
The general workflow for evaluating a novel compound from this class involves a series of in vitro assays to determine its anticancer potential and mechanism of action.
Caption: Drug discovery workflow.
Conclusion
The this compound scaffold and its derivatives, particularly those incorporating quinoline and quinazoline cores, represent a highly promising avenue for the development of novel anticancer therapeutics. Their potent inhibition of the PI3K/Akt/mTOR signaling pathway provides a clear mechanism of action, and their demonstrated efficacy in a variety of cancer cell lines warrants further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore and advance this important class of compounds in the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Assays for 2-(2-Morpholin-4-ylethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-(2-morpholin-4-ylethoxy)aniline derivatives, a class of compounds with potential applications in oncology. The provided data and protocols are based on studies of structurally similar 2-morpholino-4-anilinoquinoline derivatives, which have demonstrated significant anti-cancer activity. These compounds are believed to exert their effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and metastasis.
Biological Activity and Mechanism of Action
Derivatives of the 2-morpholino-aniline scaffold have shown potent cytotoxic activity against various cancer cell lines, including the human liver cancer cell line HepG2. The proposed mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) such as MET, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of these pathways can lead to cell cycle arrest, reduced cell proliferation, and decreased cell migration and adhesion.[1]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of several 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.[1]
| Compound ID | Substitution on Aniline Ring | IC50 (µM) against HepG2 Cells |
| 3c | 4-methoxy | 11.42 ± 0.01 |
| 3d | 4-chloro | 8.50 ± 0.08 |
| 3e | 4-(N-methylpicolinamide)oxy | 12.76 ± 0.07 |
| Sorafenib | Positive Control | 5.2 ± 0.07 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for assessing the anti-cancer properties of this compound derivatives.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compounds on cancer cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the compounds on the migratory ability of cancer cells.
Materials:
-
HepG2 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
DMEM medium (serum-free)
-
Test compounds
-
Inverted microscope with a camera
Protocol:
-
Seed HepG2 cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free DMEM containing the test compounds at non-toxic concentrations (e.g., below the IC50 value). Include a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure compared to the initial wound area.
Cell Adhesion Assay
This assay evaluates the ability of the compounds to interfere with the adhesion of cancer cells to an extracellular matrix component.
Materials:
-
HepG2 cells
-
96-well plates
-
Fibronectin (or other extracellular matrix protein)
-
Bovine Serum Albumin (BSA)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Harvest HepG2 cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Seed the pre-treated cells (e.g., 5 x 10⁴ cells/well) into the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
Visualizations
The following diagrams illustrate the key signaling pathways potentially inhibited by this compound derivatives and the workflows of the described in vitro assays.
References
Application Notes and Protocols for Developing SAR Studies with 2-(2-Morpholin-4-ylethoxy)aniline Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(2-Morpholin-4-ylethoxy)aniline scaffold is a significant structural motif in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors.[1][2] The morpholine group often improves aqueous solubility and metabolic stability, while the aniline moiety provides a versatile point for modification to explore interactions with target proteins. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound's structure to understand how chemical changes affect its biological activity.[3][4][5] This process is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
These application notes provide a generalized framework for initiating SAR studies on analogs of this scaffold, using 2-morpholino-4-anilinoquinoline derivatives as a representative example. These compounds, which share the key morpholine and aniline features, have been evaluated for their anticancer properties, likely through kinase inhibition.[6][7] The protocols and workflows described herein are adaptable for the systematic evaluation of novel analogs targeting various protein kinases.
General Synthesis Pathway
The synthesis of aniline-containing morpholine derivatives often involves a key nucleophilic aromatic substitution step. A common strategy begins with a precursor containing a suitable leaving group (e.g., a halogen) which is then displaced by the desired aniline.
A representative synthesis for a related series, 2-morpholino-4-anilinoquinolines, is achieved in two main steps:
-
Chlorination: Conversion of a hydroxyl group on the core scaffold to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]
-
Nucleophilic Substitution: Reaction of the chlorinated intermediate with a variety of substituted anilines to generate the final analog library.[6]
This synthetic route is highly amenable to creating a library of analogs for SAR studies by simply varying the aniline building block in the second step.
Data Presentation: SAR of Representative Analogs
A critical component of any SAR study is the clear and concise presentation of quantitative data. This allows for direct comparison of how structural modifications impact biological activity. The following table summarizes the cytotoxic activity of five synthesized 2-morpholino-4-anilinoquinoline compounds against the HepG2 human liver cancer cell line, providing an example of SAR data presentation.[6][8]
| Compound ID | R-Group (Substitution on Aniline) | IC₅₀ (µM) vs. HepG2 Cells |
| 3a | H | > 30 |
| 3b | 4-OCH₃ | > 30 |
| 3c | 4-F | 11.42[6][8] |
| 3d | 4-Cl | 8.50[6][8] |
| 3e | 4-Br | 12.76[6][8] |
Data adapted from a study on 2-morpholino-4-anilinoquinoline derivatives. The IC₅₀ value is the concentration of the compound that inhibits 50% of cell growth.[6][8]
Visualizations: Workflows and Pathways
SAR Development Workflow
The logical progression of an SAR study is critical for efficient lead optimization. The workflow involves iterative cycles of design, synthesis, and testing.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Generic Kinase Signaling Pathway
Many aniline-based morpholine compounds function by inhibiting protein kinases, which are critical components of cellular signaling pathways that regulate cell growth and proliferation.[6] Overactivity of kinases like MET, EGFR, or VEGFR is a hallmark of many cancers.[6][9]
Caption: Inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
A luminescence-based kinase assay is a common method to quantify the inhibitory potential of compounds by measuring the amount of ATP consumed during the phosphorylation reaction.[10][11] Less ATP remaining corresponds to higher kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: General Synthesis of 2-Morpholino-4-Anilinoquinoline Analogs[7]
This protocol is adapted from the synthesis of quinoline-based analogs and serves as a template.
Step 1: Chlorination of 2-Morpholinoquinolin-4-ol
-
To a round-bottom flask, add 2-morpholinoquinolin-4-ol (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-morpholinoquinoline.
Step 2: Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives
-
Dissolve 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol (10-20 mL) in a round-bottom flask.
-
Add the desired substituted aniline (2.0 eq).
-
Heat the resulting mixture to reflux and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the ethanol under vacuum.
-
Wash the resulting residue with a suitable solvent (e.g., acetone) and filter to yield the purified final product.
Protocol 2: Cell Viability Assay (MTT-Based)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Target cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete medium. The final DMSO concentration should be kept below 0.5%.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO) and "blank control" (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)[11][12]
This biochemical assay measures the ability of a compound to directly inhibit a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., MET, EGFR)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. A typical starting concentration is 10 mM in DMSO.
-
In a white-walled assay plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.[11]
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. The final ATP concentration should ideally be close to the Kₘ for the specific kinase.[11]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding an equal volume (e.g., 25 µL) of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.[11]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-5-(morpholin-4-ylmethyl)aniline [myskinrecipes.com]
- 3. Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of 2-morpholino-4-anilinoquinoline derivatives, a class of compounds investigated for their potential as antitumor agents. The described methods are based on established synthetic strategies and include data on compound yields and biological activity against the HepG2 human liver cancer cell line.[1][2]
Synthetic Strategy Overview
The synthesis of 2-morpholino-4-anilinoquinoline derivatives is typically achieved through a two-step process. The general strategy involves the initial chlorination of a 2-morpholinoquinolin-4-ol precursor, followed by a nucleophilic substitution reaction where the chlorine atom at the 4-position is displaced by a substituted aniline.[1] This approach allows for the introduction of diverse aniline moieties at the C4 position of the quinoline core, enabling the exploration of structure-activity relationships.[1]
General Synthetic Scheme:
-
Step 1: Chlorination: 2-Morpholinoquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-2-morpholinoquinoline.[1]
-
Step 2: Nucleophilic Aromatic Substitution: The resulting 4-chloro-2-morpholinoquinoline is then reacted with a variety of substituted anilines in a suitable solvent, typically under reflux conditions, to afford the final 2-morpholino-4-anilinoquinoline derivatives.[1]
Experimental Protocols
The following are detailed experimental procedures for the key synthetic steps.
Protocol 2.1: Synthesis of 4-Chloro-2-morpholinoquinoline (Intermediate 2)
This protocol describes the chlorination of 2-morpholinoquinolin-4-ol.
Materials:
-
2-Morpholinoquinolin-4-ol (starting material 1)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-morpholinoquinolin-4-ol (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours.[1][2]
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (40 mL).[1][2]
-
The resulting solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated NaHCO₃ solution.[1][2]
-
The mixture is then extracted with dichloromethane (2 x 23 mL).[2]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield 4-chloro-2-morpholinoquinoline as a light yellow solid.[1][2]
Protocol 2.2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (3a-3e)
This protocol outlines the nucleophilic substitution reaction between 4-chloro-2-morpholinoquinoline and various anilines.
Materials:
-
4-Chloro-2-morpholinoquinoline (Intermediate 2)
-
Appropriate substituted aniline
-
Ethanol
-
Acetone
Procedure:
-
To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), the corresponding substituted aniline (1.7 mmol) is added.[1]
-
The resulting mixture is refluxed overnight.[1]
-
The ethanol is evaporated under vacuum.[1]
-
The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.[1]
Data Presentation
The following table summarizes the yield and biological activity of five synthesized 2-morpholino-4-anilinoquinoline derivatives. The anticancer activity was assessed against the HepG2 cell line, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.[1]
| Compound | Aniline Moiety | Yield (%) | IC₅₀ (μM) against HepG2 |
| 3a | N-(4-Chloro-3-(trifluoromethyl)phenyl) | 78% | >30 |
| 3b | N-(4-Chlorophenyl) | 81% | >30 |
| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl) | 69% | 11.42 |
| 3d | N-(4-Phenoxyphenyl) | 75% | 8.50 |
| 3e | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpicolinamide | 72% | 12.76 |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic workflow and a relevant biological pathway.
References
Troubleshooting & Optimization
troubleshooting 2-(2-Morpholin-4-ylethoxy)aniline synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol with a suitable 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine, in the presence of a base.
Q2: What are the primary competing side reactions in this synthesis?
A2: The main side reaction is the N-alkylation of the amino group of 2-aminophenol, leading to the formation of N-(2-morpholinoethyl)-2-aminophenol. Since the mono-alkylated aniline product can be more nucleophilic than the starting aniline, further reaction to form di- and tri-alkylanilines is also possible, though less common under controlled stoichiometry. Another potential side reaction is the base-catalyzed elimination of the alkylating agent, 4-(2-chloroethyl)morpholine, to form 4-vinylmorpholine.
Q3: How can I favor the desired O-alkylation over N-alkylation?
A3: To selectively achieve O-alkylation, a common strategy is to protect the amino group of 2-aminophenol before the alkylation step. This can be done by forming an imine with an aldehyde, such as benzaldehyde, which can be later hydrolyzed to regenerate the free amine. Alternatively, careful selection of reaction conditions, such as the base and solvent, can also influence the selectivity.
Q4: What are the recommended purification techniques for this compound?
A4: Purification is typically achieved through column chromatography on silica gel. Due to the basic nature of the aniline nitrogen, tailing or streaking on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), is often added to the eluent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials | 1. Insufficiently strong base: The phenoxide of 2-aminophenol may not be forming in sufficient concentration. 2. Low reaction temperature: The reaction kinetics may be too slow. 3. Poor quality of reagents: Degradation of 2-aminophenol or the alkylating agent. | 1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use freshly purified or commercially available high-purity reagents. |
| Significant formation of N-alkylated byproduct | 1. Direct alkylation without protection: The amino group is competing with the hydroxyl group for the alkylating agent. 2. Inappropriate solvent: The solvent may favor N-alkylation. | 1. Implement a protection-deprotection strategy for the amino group (see detailed protocol below). 2. Screen different solvents. Aprotic polar solvents like DMF or DMSO are commonly used in Williamson ether synthesis. |
| Presence of a byproduct with a similar Rf to the product | Elimination byproduct: Formation of 4-vinylmorpholine from 4-(2-chloroethyl)morpholine, especially at higher temperatures with a strong, sterically hindered base. | 1. Use a less sterically hindered base. 2. Maintain a lower reaction temperature. 3. Consider using an alkylating agent with a better leaving group, such as 4-(2-bromoethyl)morpholine, which may allow for milder reaction conditions. |
| Product streaks on the TLC plate and during column chromatography | Interaction of the basic aniline with acidic silica gel: The amino group of the product is interacting strongly with the stationary phase. | 1. Add 0.5-1% triethylamine or a few drops of ammonia solution to the eluent system for both TLC and column chromatography. 2. Alternatively, use a different stationary phase like neutral or basic alumina for chromatography. |
Experimental Protocols
Key Experiment: Selective O-Alkylation of 2-Aminophenol (Adapted for this compound Synthesis)
This protocol employs a protection-deprotection strategy to ensure selective O-alkylation.
Step 1: Protection of the Amino Group (Formation of Schiff Base)
-
To a stirred solution of 2-aminophenol (10.9 g, 100 mmol) in 150 mL of methanol, add benzaldehyde (10.6 g, 100 mmol).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure (in vacuo).
-
Recrystallize the residue from ethanol to yield N-benzylidene-2-aminophenol as a solid.
Step 2: O-Alkylation
-
In a round-bottom flask, dissolve the N-benzylidene-2-aminophenol (19.7 g, 100 mmol) in 200 mL of anhydrous acetone.
-
Add potassium carbonate (27.6 g, 200 mmol) to the solution.
-
Add 4-(2-chloroethyl)morpholine hydrochloride, neutralized with an equivalent of a suitable base, or freebase 4-(2-chloroethyl)morpholine (14.9 g, 100 mmol).
-
Reflux the mixture for 20-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Deprotection (Hydrolysis of Schiff Base)
-
After the alkylation is complete, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add 100 mL of 2M aqueous hydrochloric acid and stir vigorously for 1-2 hours at room temperature to hydrolyze the imine.
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove benzaldehyde.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.
Step 4: Purification
-
Prepare a silica gel column using a slurry packing method with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Important: Add 0.5-1% triethylamine to the eluent to prevent product streaking.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to isolate the pure this compound.
Data Presentation
Table 1: Hypothetical Yields for O-Alkylation of 2-Aminophenol under Different Conditions
| Entry | Reaction Conditions | O-Alkylated Product Yield (%) | N-Alkylated Product Yield (%) |
| 1 | Direct alkylation, K₂CO₃, Acetone, Reflux | 30-40 | 50-60 |
| 2 | Amino-protected, K₂CO₃, Acetone, Reflux | 85-95 | <5 |
| 3 | Direct alkylation, NaH, DMF, 0 °C to RT | 50-60 | 30-40 |
Note: These are representative yields based on general principles of aminophenol alkylation and are intended for illustrative purposes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
optimizing reaction conditions for 2-(2-Morpholin-4-ylethoxy)aniline synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a two-step process involving a Williamson ether synthesis followed by a nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable strategy is a two-step process. The first step is a Williamson ether synthesis, reacting 2-nitrophenol with 4-(2-chloroethyl)morpholine in the presence of a base to form 4-(2-(2-nitrophenoxy)ethyl)morpholine. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the critical parameters in the Williamson ether synthesis step?
A2: The key parameters for a successful Williamson ether synthesis are the choice of base, solvent, and reaction temperature.[1] A strong enough base is needed to deprotonate the 2-nitrophenol, forming the phenoxide nucleophile. The solvent should be polar aprotic to facilitate the S\textsubscript{N}2 reaction.[1] The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions.[1]
Q3: Which methods are recommended for the reduction of the nitro group in the second step?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a highly efficient method.[2][3] Alternative methods include using other metal catalysts like Raney nickel or employing metal-based reducing agents under acidic conditions, such as iron (Fe) or tin(II) chloride (SnCl\textsubscript{2}) with hydrochloric acid.[2][4] The choice of method may depend on the presence of other functional groups in the molecule and the desired level of chemoselectivity.[5]
Q4: How can I purify the final product, this compound?
A4: The crude amine product can be purified by distillation after an aqueous workup to remove inorganic salts.[6] Column chromatography is another effective method for purifying amines. For basic amines, using a mobile phase with a competing amine like triethylamine or employing an alkaline stationary phase can prevent streaking and improve separation.[7]
Troubleshooting Guide
Step 1: Williamson Ether Synthesis - 4-(2-(2-nitrophenoxy)ethyl)morpholine
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 2-nitrophenol. 2. Reaction temperature is too low. 3. Poor quality of reagents (e.g., wet solvent). 4. Alkylating agent is prone to elimination. | 1. Use a stronger base (e.g., NaH instead of K\textsubscript{2}CO\textsubscript{3}) or ensure anhydrous conditions. 2. Increase the reaction temperature, typically in the range of 50-100 °C.[1] 3. Use anhydrous solvents and freshly opened reagents. 4. While the primary halide 4-(2-chloroethyl)morpholine is ideal for S\textsubscript{N}2, ensure the temperature is not excessively high to favor elimination.[8] |
| Presence of starting materials in the final product | 1. Insufficient reaction time. 2. Inadequate amount of base or alkylating agent. | 1. Extend the reaction time. Monitor the reaction progress using TLC. A typical Williamson synthesis can take 1 to 8 hours.[1] 2. Use a slight excess of the alkylating agent and ensure at least a stoichiometric amount of base. |
| Formation of side products | 1. E2 elimination of the alkylating agent. 2. Alkylation on the nitro group (less common). | 1. Avoid excessively high temperatures and bulky bases which can favor elimination over substitution.[9][10] 2. This is generally not a major issue, but purification by column chromatography should separate any isomers. |
Step 2: Nitro Group Reduction - this compound
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete reduction | 1. Catalyst deactivation. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Insufficient amount of reducing agent. | 1. Use fresh catalyst or increase the catalyst loading. Ensure the starting material is free of catalyst poisons. 2. Increase the hydrogen pressure. 3. Use a larger excess of the reducing agent (e.g., Fe, SnCl\textsubscript{2}). |
| Low yield of the desired amine | 1. Formation of by-products such as nitroso, hydroxylamine, azoxy, or azo compounds.[11] 2. Over-reduction of other functional groups (if present). | 1. Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the amine. Ensure complete reduction to the aniline.[11] 2. Choose a more chemoselective reducing agent. For example, Raney nickel is often used to avoid dehalogenation.[2] |
| Difficulty in product isolation and purification | 1. Emulsion formation during aqueous workup. 2. The product is an oil and difficult to handle. 3. Poor separation during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. After extraction and drying, remove the solvent under reduced pressure. The product can sometimes be solidified by cooling or forming a salt. 3. For column chromatography, add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-(2-nitrophenoxy)ethyl)morpholine
-
To a solution of 2-nitrophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine (1 equivalent) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.[12]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or column chromatography.[6]
Data Presentation
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K\textsubscript{2}CO\textsubscript{3} | Acetone | 56 | 8 | 65 |
| 2 | K\textsubscript{2}CO\textsubscript{3} | DMF | 80 | 5 | 85 |
| 3 | NaH | THF | 66 | 6 | 90 |
| 4 | Cs\textsubscript{2}CO\textsubscript{3} | Acetonitrile | 80 | 4 | 92 |
Note: Yields are hypothetical and for illustrative purposes based on typical Williamson ether synthesis optimizations.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Solvent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H\textsubscript{2}, Pd/C | Ethanol | RT, 1 atm | High yield, clean reaction | Flammable H\textsubscript{2} gas, catalyst cost |
| Metal/Acid Reduction | Fe, HCl | Ethanol/Water | Reflux | Inexpensive, effective | Acidic conditions, metal waste |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Reflux | Avoids H\textsubscript{2} gas | Requires higher temperature |
| Stannous Chloride | SnCl\textsubscript{2}·2H\textsubscript{2}O | Ethyl acetate | Reflux | Mild conditions | Stoichiometric tin waste |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
Caption: Potential side reactions during nitro group reduction.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Morpholin-4-ylethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary variations of this route:
-
Route A: Reaction of the sodium salt of 2-aminophenol with 4-(2-chloroethyl)morpholine.
-
Route B: Reaction of 2-nitrophenol with 4-(2-chloroethyl)morpholine followed by reduction of the nitro group.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can arise from starting materials, side reactions, and degradation of the product. Based on the Williamson ether synthesis route, common impurities may include:
-
Starting Materials: Unreacted 2-aminophenol or 4-(2-chloroethyl)morpholine.
-
Side-Reaction By-products: N-alkylated aniline, where the morpholinoethyl group attaches to the nitrogen of the aniline instead of the oxygen. Di-alkylation products are also a possibility.
-
Elimination Products: Formation of alkenes from 4-(2-chloroethyl)morpholine under basic conditions.[1][2]
-
Degradation Products: Oxidation of the aniline functional group can lead to colored impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to achieve good separation between the starting materials, product, and potential impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from non-polar impurities and some side-products.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Acid-Base Extraction: This can be used to remove unreacted 2-aminophenol. By washing the organic layer with a dilute acid, the basic aniline product and any basic impurities will move to the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of 2-aminophenol. 2. Inactive alkylating agent (4-(2-chloroethyl)morpholine). 3. Reaction temperature is too low. | 1. Ensure the use of a strong, anhydrous base (e.g., sodium hydride) and an aprotic solvent. 2. Check the purity and integrity of the alkylating agent. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
| Presence of a Significant Amount of Unreacted 2-Aminophenol | 1. Insufficient amount of alkylating agent. 2. Short reaction time. | 1. Use a slight excess of 4-(2-chloroethyl)morpholine. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of a By-product with a Similar Rf to the Product | This is likely the N-alkylated isomer. | Optimize reaction conditions to favor O-alkylation (e.g., choice of base and solvent). Purification may require careful column chromatography with an optimized solvent system. |
| Product is Dark or Discolored | Oxidation of the aniline functional group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Purification by column chromatography or treatment with activated carbon may be necessary. |
| Difficult to Remove Unreacted 4-(2-chloroethyl)morpholine | High boiling point and water solubility of the reagent. | After the reaction, perform an aqueous workup to remove the water-soluble reagent. If it persists, careful vacuum distillation or column chromatography may be required. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound (Route A)
-
Deprotonation of 2-Aminophenol: In a round-bottom flask under an inert atmosphere, dissolve 2-aminophenol in a suitable anhydrous aprotic solvent (e.g., DMF or THF). Add sodium hydride (NaH) portion-wise at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting sodium 2-aminophenoxide solution, add a solution of 4-(2-chloroethyl)morpholine in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
References
Technical Support Center: Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Morpholin-4-ylethoxy)aniline synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a widely applicable method involving the protection of the amino group, Williamson ether synthesis, and subsequent deprotection.
Core Synthetic Pathway:
The recommended synthetic route involves three key stages to ensure selective O-alkylation and minimize the formation of the N-alkylated byproduct.
Caption: General workflow for the selective synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the Schiff base protectant. 2. Inactive alkylating agent (4-(2-chloroethyl)morpholine). 3. Insufficiently strong base or poor choice of solvent for the Williamson ether synthesis. 4. Reaction temperature is too low or reaction time is too short. | 1. Ensure complete removal of water during Schiff base formation, for instance by using a Dean-Stark apparatus. Confirm formation via TLC or ¹H NMR if possible. 2. Use freshly prepared or properly stored 4-(2-chloroethyl)morpholine or its hydrochloride salt. If using the hydrochloride salt, an additional equivalent of base is required. 3. For the O-alkylation step, consider using a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). Alternatively, potassium carbonate (K₂CO₃) in acetone or acetonitrile at reflux can be effective. 4. Increase the reaction temperature for the O-alkylation step (e.g., 60-80 °C for DMF, or reflux for acetone/acetonitrile) and monitor the reaction progress by TLC until the starting material is consumed. |
| Presence of a Significant Amount of N-Alkylated Byproduct | Direct alkylation of the unprotected 2-aminophenol was attempted, or the Schiff base protecting group was not fully installed. | It is highly recommended to use the amino-protection strategy. Direct alkylation of 2-aminophenol often leads to a mixture of O- and N-alkylated products which can be difficult to separate. If the protection strategy was used, verify the complete formation of the Schiff base before proceeding with alkylation. |
| Formation of Multiple Unidentified Side Products | 1. Decomposition of starting materials or products at high temperatures. 2. Potential for N,O-dialkylation if an excess of the alkylating agent and base are used. 3. Ring closure to form benzoxazole derivatives, which can be promoted by certain conditions. | 1. Avoid excessively high temperatures during the reaction and work-up. 2. Use a stoichiometry of approximately 1.0-1.2 equivalents of the alkylating agent. 3. The use of the Schiff base protecting group generally mitigates the formation of benzoxazoles. |
| Difficulty in Isolating the Final Product | 1. The product may be soluble in the aqueous layer during work-up, especially if the pH is too low. 2. Emulsion formation during extraction. 3. The product may be an oil, making crystallization difficult. | 1. After acidic hydrolysis for deprotection, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to a pH of ~8-9 before extracting with an organic solvent like ethyl acetate or dichloromethane. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through celite. 3. If the product is an oil, purification by column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be explored. |
II. Frequently Asked Questions (FAQs)
Q1: Why is the yield of my reaction so low when I react 2-aminophenol directly with 4-(2-chloroethyl)morpholine?
A1: Direct alkylation of 2-aminophenol presents a significant challenge regarding selectivity. The molecule has two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is often more nucleophilic, leading to the formation of the undesired N-alkylated product, 2-(2-morpholinoethylamino)phenol, as a major byproduct. To achieve a high yield of the desired O-alkylated product, it is crucial to selectively enhance the reactivity of the hydroxyl group or temporarily block the amino group.
Caption: Competing O- and N-alkylation pathways in the synthesis.
Q2: What is the best method to achieve selective O-alkylation?
A2: A robust method for selective O-alkylation involves a three-step process:
-
Protection of the amino group: React 2-aminophenol with benzaldehyde to form a Schiff base (an imine). This temporarily blocks the nucleophilicity of the amino group.
-
Williamson Ether Synthesis: The hydroxyl group of the Schiff base is then deprotonated with a suitable base and reacted with 4-(2-chloroethyl)morpholine to form the desired ether linkage.
-
Deprotection: The Schiff base is hydrolyzed, typically under acidic conditions, to regenerate the free amino group and yield the final product.
Q3: Which base and solvent combination is best for the Williamson ether synthesis step?
A3: The choice of base and solvent is critical for the success of the O-alkylation. A strong base is required to deprotonate the phenolic hydroxyl group. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Here are some common combinations:
| Base | Solvent | Typical Temperature | Considerations |
| Sodium Hydride (NaH) | DMF, THF | Room Temp to 80°C | Highly effective, but requires anhydrous conditions and careful handling. |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | A milder, safer option. Reaction times may be longer. |
| Potassium tert-butoxide | DMF, THF | Room Temp to 60°C | A strong base that is also effective. |
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to distinguish between the starting materials and the product. The disappearance of the limiting reactant (e.g., the protected 2-aminophenol) indicates the completion of the reaction.
Q5: What is the best way to purify the final product?
A5: Purification typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture (e.g., with water if NaH was used) and perform an extraction. If the deprotection step was acidic, neutralize the solution before extraction to ensure the product is in its free base form.
-
Acid-Base Extraction: To remove any unreacted phenolic starting material, you can wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). To remove any basic impurities, a wash with dilute acid can be performed, but care must be taken as the product itself is basic and can partition into the aqueous acidic layer.
-
Column Chromatography: This is often the most effective method for obtaining a highly pure product. Silica gel is a suitable stationary phase, with a gradient of ethyl acetate in hexanes or methanol in dichloromethane as the mobile phase.
-
Crystallization: If the purified product is a solid, crystallization from a suitable solvent system can be used for further purification.
III. Experimental Protocols
The following are detailed experimental protocols based on established chemical principles for the selective synthesis of this compound.
Protocol 1: Selective O-Alkylation via Schiff Base Protection
Stage 1: Synthesis of N-benzylidene-2-hydroxyaniline (Schiff Base Protection)
-
To a solution of 2-aminophenol (10.0 g, 91.6 mmol) in toluene (150 mL), add benzaldehyde (9.7 g, 91.6 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3-4 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.
Stage 2: Synthesis of 4-(2-(2-(benzylideneamino)phenoxy)ethyl)morpholine (O-Alkylation)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous DMF (100 mL).
-
Slowly add a solution of the crude N-benzylidene-2-hydroxyaniline from Stage 1 in anhydrous DMF (50 mL) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (18.6 g, 100 mmol) and an additional equivalent of a suitable base (e.g., triethylamine, 10.1 g, 100 mmol) in anhydrous DMF (50 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude protected product.
Stage 3: Synthesis of this compound (Deprotection)
-
Dissolve the crude product from Stage 2 in a mixture of methanol (100 mL) and 2M hydrochloric acid (50 mL).
-
Stir the mixture at room temperature for 2-4 hours, until TLC indicates the disappearance of the starting material.
-
Remove the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution with 2M sodium hydroxide solution to a pH of ~8-9.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the pure this compound.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the user based on their specific experimental setup and safety considerations. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Technical Support Center: Purification of 2-(2-Morpholin-4-ylethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Morpholin-4-ylethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the synthetic route employed. Based on typical syntheses, potential impurities may include:
-
Starting Materials: Unreacted 2-aminophenol, 1-(2-chloroethyl)morpholine, or 4-(2-chloroethyl)morpholine.
-
By-products: Products of side reactions, such as dialkylated aniline or products from the degradation of starting materials or the final product.
-
Positional Isomers: Depending on the synthetic strategy, isomers like 4-(2-morpholin-4-ylethoxy)aniline could be present.
-
Residual Solvents: Solvents used in the reaction or work-up, such as toluene, ethanol, or ethyl acetate.[1]
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Anilines are susceptible to oxidation, which can lead to discoloration. The presence of residual acidic or basic impurities can also catalyze degradation. To address this:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purity of Solvents: Ensure that all solvents used for purification are of high purity and free from peroxides or other oxidizing agents.
Q3: I am having difficulty removing a close-running impurity during column chromatography. What can I do to improve separation?
A3: Improving the separation of closely eluting compounds requires optimizing the chromatography conditions:
-
Solvent System: A less polar solvent system will generally increase the separation (lower the Rf values) on a silica gel column.[2] Experiment with different solvent mixtures, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.[3][4]
-
Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (neutral or basic), which may offer different selectivity.
-
Column Dimensions: Using a longer, narrower column can improve resolution.
-
Loading Technique: Dry loading the sample onto the column can lead to sharper bands and better separation compared to wet loading.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in a cold bath. Rapid cooling often promotes oiling.
-
Scratching the Flask: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites and induce crystallization.
-
Adding a Seed Crystal: If available, adding a small crystal of the pure compound can initiate crystallization.
-
Adjusting the Solvent System: The solvent may be too non-polar. Adding a small amount of a more polar co-solvent in which the compound is less soluble can sometimes help.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | - Using too much solvent.- The compound is too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound.- Test different solvents or solvent mixtures.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask). |
| No Crystals Form | - The solution is not sufficiently supersaturated.- The compound is very soluble in the solvent. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product is still impure | - Inefficient removal of impurities.- Co-crystallization with impurities. | - Ensure the correct solvent is chosen where the impurity is either very soluble or insoluble.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the desired compound.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles.[4] |
| Compound Stuck on Column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. A common technique is to add a small percentage of methanol to the eluent.[3] |
| Streaking of Spots on TLC | - The compound is acidic or basic.- The compound is degrading on the silica gel. | - For basic compounds like anilines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent can improve peak shape.[5]- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for an aniline derivative is a mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting the ratio).[3] The target Rf for the desired compound should be around 0.2-0.3 for good separation on a column.[2]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of potential impurities from a common synthetic route.
References
Technical Support Center: Stability of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 2-(2-Morpholin-4-ylethoxy)aniline derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: The core structure of this compound derivatives contains moieties susceptible to degradation under common experimental and storage conditions. The primary concerns are:
-
Oxidative Degradation: The tertiary amine of the morpholine ring is prone to N-oxidation.[1][2]
-
Photodegradation: The aniline ring is sensitive to light, which can lead to photo-oxidation and the formation of colored degradants.
-
Hydrolytic Degradation: The ether linkage may be susceptible to hydrolysis, particularly under acidic conditions.
Q2: What are the typical degradation products observed for this class of compounds?
A2: Based on forced degradation studies of structurally similar compounds, such as the anticancer drug Gefitinib which also contains a morpholino-ethoxy-aniline core, the following degradation products can be anticipated:
-
N-oxides: Oxidation of the morpholine nitrogen results in the formation of the corresponding N-oxide.[1][2]
-
Products of Ether Cleavage: Hydrolysis of the ether bond can lead to the formation of 2-aminophenol and 2-(morpholin-4-yl)ethanol.
-
Oxidative and Photolytic Products of the Aniline Moiety: These can include quinone-imine type structures and other colored compounds arising from the oxidation of the aniline ring.
Q3: What are the recommended storage conditions for this compound derivatives?
A3: To minimize degradation, these compounds should be stored in a cool, dry, and dark place. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation. Containers should be tightly sealed to prevent moisture ingress.
Q4: How can I monitor the stability of my this compound derivative?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of these compounds.[3][4][5] This method should be able to separate the parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Discoloration of the sample upon storage or in solution.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Prepare solutions fresh and minimize their exposure to light. |
| Oxidation | Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. Store solid samples under an inert atmosphere. Consider the addition of antioxidants if compatible with the experimental setup. |
Issue 2: Appearance of new peaks in the HPLC chromatogram during stability studies.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | Conduct forced degradation studies (see Experimental Protocols section) to identify the potential degradation products. This will help in confirming the identity of the new peaks. |
| Contamination | Ensure the purity of solvents and reagents used in the sample preparation. Run a blank to check for any interfering peaks from the sample matrix. |
Issue 3: Loss of parent compound potency or activity over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | Re-evaluate the storage conditions. Perform a quantitative stability study using a validated stability-indicating HPLC method to determine the rate of degradation. |
| Adsorption to container surfaces | Investigate the use of different types of containers (e.g., silanized glass vials) to minimize adsorption. |
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Method for Detection |
| N-Oxidation | Oxidizing agents (e.g., H₂O₂) | Morpholine N-oxide derivative | HPLC-MS |
| Photodegradation | Exposure to UV or ambient light | Oxidized aniline derivatives, colored compounds | HPLC-UV/DAD, HPLC-MS |
| Hydrolysis (Acidic) | Low pH | 2-Aminophenol, 2-(morpholin-4-yl)ethanol | HPLC with reference standards |
| Hydrolysis (Basic) | High pH | Generally more stable than in acidic conditions | HPLC |
| Thermal Degradation | High temperature | Various degradation products | HPLC-MS |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound derivative to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B option 2) for an appropriate duration.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be adapted and validated for the analysis of this compound derivatives and their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or a more specific wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Potential degradation pathways for this compound derivatives.
Caption: Workflow for conducting forced degradation studies.
References
preventing byproduct formation in aniline alkylation reactions
Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aniline N-alkylation, and why do they form?
The most prevalent side reactions in the N-alkylation of aniline are over-alkylation and C-alkylation.
-
Over-alkylation results in the formation of N,N-dialkylanilines and can even proceed to form quaternary ammonium salts.[1][2][3][4] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3]
-
C-alkylation is the addition of an alkyl group to the benzene ring, typically at the ortho and para positions.[4][5] This side reaction is particularly favored at higher temperatures.[5]
Q2: How can I minimize the formation of the N,N-dialkylated byproduct?
Controlling over-alkylation is a common challenge. Several strategies can be employed to enhance selectivity for the desired mono-N-alkylated product:
-
Stoichiometric Control: Using a significant excess of aniline compared to the alkylating agent increases the probability of the alkylating agent reacting with the more abundant primary amine.[1][3][4][5]
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second alkylation may be higher.[1][4]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent influences selectivity. Less reactive agents may lead to better control. For instance, using alcohols as alkylating agents in "borrowing hydrogen" methodologies can offer greater control over mono-alkylation.[1][3]
-
Catalyst Selection: Employing catalysts that sterically or electronically favor the mono-alkylation product can be effective.[3] Heterogeneous catalysts like zeolites can prevent the formation of dialkylated products due to pore size constraints.[3][6]
Q3: What is the "borrowing hydrogen" or "hydrogen autotransfer" method, and how does it improve selectivity?
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy is a more sustainable and selective method for aniline alkylation that uses alcohols as alkylating agents.[3][7][8] This reaction is catalyzed by transition metals such as ruthenium, iridium, or manganese.[3][7][9] The process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then forms an imine with aniline. The imine is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated aniline and water as the only byproduct.[3][10] This catalytic cycle allows for a more controlled formation of the mono-alkylated product.[3]
Q4: When should I consider using reductive amination?
Reductive amination is a versatile method that offers excellent control over mono-alkylation.[1][8] It involves a two-step process where aniline first reacts with an aldehyde or ketone to form an imine, which is then reduced in a separate step to the desired N-alkylaniline.[1] This method is particularly useful when direct alkylation with alkyl halides leads to significant over-alkylation or when using carbonyl compounds as the alkyl source.
Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of N,N-dialkylated aniline.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Increase the molar ratio of aniline to the alkylating agent. An excess of aniline will favor mono-alkylation.[1][5] |
| High Reaction Temperature | Decrease the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[1] |
| Highly Reactive Alkylating Agent | Consider using a less reactive alkylating agent. For example, switch from an alkyl iodide to an alkyl bromide or chloride. Alternatively, explore the use of alcohols with a suitable catalyst via the borrowing hydrogen method.[1][3] |
| Inappropriate Solvent | Experiment with different solvents. Less polar solvents can sometimes reduce the rate of the second alkylation step.[1] |
Issue 2: I am observing C-alkylation products in my reaction mixture.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | C-alkylation is generally favored at higher temperatures.[5] Reduce the reaction temperature to favor N-alkylation. |
| Catalyst Choice | Certain catalysts, particularly some zeolites at elevated temperatures, can promote C-alkylation.[5][6] Consider screening different catalysts that are known to be selective for N-alkylation. |
Issue 3: My aniline alkylation reaction is very slow or has low conversion.
| Potential Cause | Troubleshooting Step |
| Low Reaction Temperature | While high temperatures can lead to byproducts, a temperature that is too low can result in a sluggish reaction. Gradually increase the temperature while monitoring for byproduct formation.[1] |
| Poorly Reactive Starting Materials | Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1] Similarly, less reactive alkylating agents will result in slower reactions. In such cases, a higher reaction temperature or a more active catalyst may be necessary. |
| Inappropriate Solvent | The solvent can significantly impact the reaction rate. Ensure your reactants are soluble in the chosen solvent. Aprotic solvents are often efficient for N-alkylation with alcohols.[1] |
| Catalyst Deactivation | If using a catalyst, ensure it is active. Some catalysts may require pre-activation. For heterogeneous catalysts, consider the possibility of poisoning or fouling. |
Data Presentation
Table 1: Effect of Reactant Ratio on Aniline Methylation over S-115 Zeolite Catalyst
| Aniline/Methanol Ratio | Conversion of Aniline (%) | Selectivity for N-Methylaniline (%) | Selectivity for N,N-Dimethylaniline (%) |
| 1:1 | 65.2 | 85.1 | 14.9 |
| 2:1 | 55.4 | 92.3 | 7.7 |
| 3:1 | 48.7 | 95.6 | 4.4 |
| 4:1 | 42.1 | 98.2 | 1.8 |
Reaction Conditions: Temperature 350°C, Reaction Time ~1 hour. Data adapted from selective N-alkylation studies with zeolite catalysts.[6]
Table 2: Optimization of Nickel-Catalyzed N-Benzylation of Aniline with Benzyl Alcohol
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (mmol) | Temperature (°C) | Selectivity for N-Benzylaniline (%) |
| 1 | NiBr₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | 130 | 99 |
| 2 | NiCl₂ (10) | 1,10-phenanthroline (20) | t-BuOK (0.25) | 130 | 85 |
| 3 | NiBr₂ (10) | None | t-BuOK (0.25) | 130 | 45 |
| 4 | NiBr₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ (0.25) | 130 | 62 |
Reaction Conditions: Aniline (0.25 mmol), Benzyl Alcohol (1.0 mmol), Toluene (2.0 mL), 48 h, N₂ atmosphere. Data adapted from a study on nickel-catalyzed direct N-alkylation.[11]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of Aniline
-
To a stirred solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the aldehyde or ketone (1.1 eq).
-
If required, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.[8]
Protocol 2: General Procedure for Catalytic N-Alkylation of Aniline with an Alcohol (Borrowing Hydrogen Methodology)
-
To a Schlenk tube equipped with a magnetic stir bar, add the catalyst (e.g., Ru complex, 0.5 mol%) and a base (if required).
-
Under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 mmol), the alcohol (1.2 mmol), and an anhydrous solvent (e.g., toluene or methanol, 1 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
If a heterogeneous catalyst is used, it can be removed by filtration.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylaniline product.[1]
Visualizations
Caption: Reaction pathways in aniline alkylation leading to desired and undesired products.
Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium-Catalyzed Amination with Morpholine Derivatives
Welcome to the technical support center for palladium-catalyzed amination reactions involving morpholine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination with morpholine is resulting in a low or no yield. What are the primary causes?
A1: Low yields in palladium-catalyzed aminations with morpholine can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture. Ensure that all solvents and reagents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Inappropriate Ligand Choice: The ligand is crucial for the stability and activity of the catalyst. For cyclic secondary amines like morpholine, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Suboptimal Base: The strength and solubility of the base are critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups on the aryl halide or morpholine derivative. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable in such cases, though they might necessitate higher reaction temperatures.[1][2]
-
Poor Solvent Selection: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene and dioxane are frequently used.[1]
-
Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. Typically, these reactions are heated, often between 80-100°C.[3]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into palladium metal. This is a common mode of catalyst deactivation and can be caused by:
-
Presence of Oxygen: Inadequate inert atmosphere techniques can lead to oxidation and subsequent precipitation of the palladium catalyst.
-
High Temperatures: Excessive heat can cause the catalyst to decompose.
-
Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain reagents.
-
Incomplete Ligand Association: If the ligand does not effectively coordinate to the palladium center, the unsaturated metal complex is more prone to decomposition.
To prevent the formation of palladium black, ensure rigorous degassing of solvents, use an efficient inert gas setup, and consider screening different ligands that may offer greater stability to the palladium center under your reaction conditions.
Q3: What are common side reactions in the palladium-catalyzed amination of morpholine, and how can they be minimized?
A3: Besides the desired C-N coupling, several side reactions can occur:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with certain ligands and under conditions where a source of hydride is available.
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl byproduct.
-
Reaction with Solvent: Some solvents can participate in side reactions with the catalyst or reagents.
Minimizing these side reactions often involves careful optimization of the ligand, base, and solvent. For instance, using a well-chosen bulky ligand can favor the desired cross-coupling pathway over competing side reactions.
Q4: How do I select the optimal palladium precursor, ligand, and base for my specific morpholine derivative and aryl halide?
A4: The optimal conditions are highly substrate-dependent. A systematic approach is recommended:
-
Ligand: For cyclic secondary amines like morpholine, bulky biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often successful. The choice of ligand can significantly impact the reaction rate and yield.
-
Base: Start with a common strong base like NaOtBu. If your substrates are base-sensitive, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.
-
Screening: A preliminary screening of different combinations of ligands and bases is often the most effective way to identify the optimal conditions for your specific substrates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4] |
| Suboptimal ligand/base combination | Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos) and different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄). | |
| Insufficient temperature | Gradually increase the reaction temperature in 10-20°C increments, while monitoring for catalyst decomposition.[1] | |
| Poor quality of reagents | Ensure the purity of the aryl halide, morpholine derivative, and all reagents. Impurities can poison the catalyst. | |
| Formation of Side Products (e.g., hydrodehalogenation, biaryl formation) | Incorrect ligand choice | Use a bulky, electron-rich ligand that promotes rapid reductive elimination of the desired product. |
| Reaction conditions are too harsh | Try lowering the reaction temperature or using a milder base. | |
| Reaction is Sluggish | Low catalyst loading | Increase the catalyst and ligand loading. |
| Insufficient mixing | Ensure efficient stirring, especially if using heterogeneous inorganic bases. | |
| Low temperature | Increase the reaction temperature. | |
| Inconsistent Results | Variable oxygen or moisture levels | Improve inert atmosphere techniques and ensure all glassware is thoroughly dried. |
| Inconsistent reagent quality | Use reagents from a reliable source and purify if necessary. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of palladium-catalyzed amination with morpholine, based on literature data.
Table 1: Optimization of Reaction Conditions for the Amination of Chlorobenzene with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | NaOtBu (1.2) | Dioxane | 100 | 24 | 85 |
| 2 | 1 | 2 | K₃PO₄ (1.5) | Dioxane | 100 | 24 | 20 |
| 3 | 1 | 2 | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 35 |
| 4 | 1 | 2 | NaOtBu (1.2) | Toluene | 100 | 24 | 92 |
| 5 | 1 | 2 | NaOtBu (1.2) | THF | 80 | 24 | 78 |
Data is illustrative and compiled from typical optimization studies. Actual results may vary.
Table 2: Ligand Effect on the Amination of 4-Bromoanisole with Morpholine
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | >95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 3 | >95 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88 |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 24 | 90 |
Data is illustrative and based on findings in the literature.[5]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride with Morpholine [6]
Materials:
-
Aryl chloride (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried, two-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and morpholine to the flask.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 100°C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Scale-up Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-(2-Morpholin-4-ylethoxy)aniline, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route considered is the Williamson ether synthesis, reacting 2-aminophenol with 4-(2-chloroethyl)morpholine.
Q1: Low yield of the desired O-alkylated product and formation of N-alkylated byproduct.
Possible Causes:
-
Competition between O-alkylation and N-alkylation: The amino group of 2-aminophenol is also nucleophilic and can react with 4-(2-chloroethyl)morpholine, leading to the formation of the N-alkylated isomer. The mono-alkylated aniline product can also be more nucleophilic than the starting aniline, leading to further alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of O- to N-alkylation.
Solutions:
-
Choice of Base: A strong base that selectively deprotonates the phenolic hydroxyl group over the amino group is preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Using a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures, which could favor N-alkylation.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally used for Williamson ether synthesis as they can accelerate Sₙ2 reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the formation of the N-alkylated byproduct. A typical temperature range for this type of reaction is 50-100°C.
-
Order of Addition: Adding the 4-(2-chloroethyl)morpholine slowly to the solution of the deprotonated 2-aminophenol can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.
Q2: Significant amount of unreacted 2-aminophenol remains after the reaction.
Possible Causes:
-
Insufficient Base: The amount of base may not be sufficient to fully deprotonate the 2-aminophenol.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.
-
Poor Quality of Reagents: The 4-(2-chloroethyl)morpholine may have degraded, or the solvent may contain water, which can quench the base.
Solutions:
-
Stoichiometry: Ensure at least one equivalent of a strong base is used to deprotonate the 2-aminophenol.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
Reagent Quality: Use freshly opened or properly stored reagents. Ensure the solvent is anhydrous.
Q3: Difficulty in purifying the final product.
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired O-alkylated product and the N-alkylated byproduct may have similar polarities, making separation by column chromatography challenging.
-
Presence of Unreacted Starting Materials: Residual 2-aminophenol can co-elute with the product.
Solutions:
-
Column Chromatography: While challenging, optimization of the solvent system for flash column chromatography can achieve separation. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) may be effective.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method for removing impurities. This method is often more effective than chromatography for achieving high purity on a large scale.
-
Acid-Base Extraction: The basicity of the desired product and byproducts can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or extract the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most common and scalable route is the Williamson ether synthesis. This involves the reaction of 2-aminophenol with 4-(2-chloroethyl)morpholine in the presence of a strong base.
Q2: What are the critical safety considerations for this synthesis?
The starting material, 4-(2-chloroethyl)morpholine hydrochloride, is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.[1][2][3][4][5] Therefore, it is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. The use of strong bases like sodium hydride also requires careful handling due to its reactivity with water.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q4: What are the expected yields for this synthesis?
Yields for Williamson ether synthesis can vary depending on the specific conditions and scale, but laboratory syntheses typically achieve yields in the range of 50-95%.[1]
Experimental Protocols
A detailed experimental protocol for the scale-up synthesis of this compound is provided below. This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Synthesis of this compound
-
Materials:
-
2-Aminophenol
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or isopropanol.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, if the product is a solid, it can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 50-95% | [1] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 1-8 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 2. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
Technical Support Center: Degradation of 2-(2-Morpholin-4-ylethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(2-Morpholin-4-ylethoxy)aniline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the known degradation of its core structures: the morpholine ring and the aniline moiety. The primary expected pathways include:
-
Hydrolysis: Cleavage of the ether linkage between the aniline and the morpholinoethoxy side chain, potentially forming 2-aminophenol and 2-(morpholin-4-yl)ethanol.
-
Oxidation: Oxidation of the aniline ring can lead to the formation of hydroxylated derivatives, quinones, or polymeric products. The morpholine ring can also undergo oxidation.
-
N-dealkylation: Cleavage of the bond between the nitrogen of the morpholine ring and the ethyl group.
-
Morpholine Ring Opening: Microbial or enzymatic degradation can lead to the opening of the morpholine ring, potentially forming intermediates like 2-(2-aminoethoxy)acetate and glycolate.[1][2]
Q2: What are the typical conditions for conducting forced degradation studies on this compound?
A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] Typical conditions, as recommended by ICH guidelines, include:[3][4]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C) for an extended period.
-
Photolytic Degradation: Exposure to UV and visible light (e.g., ICH Q1B option 1 or 2).
For water-sensitive compounds, anhydrous conditions for forced degradation studies may be necessary to prevent hydrolysis and focus on other degradation pathways.[5]
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |
| High stability of the compound. | Confirm the stability by employing more aggressive stress conditions, but be mindful of unrealistic degradation pathways that would not occur under normal storage. |
| Analytical method is not stability-indicating. | The current analytical method may not be able to separate the parent compound from its degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase, column, gradient). |
Issue 2: The mass balance is poor after forced degradation.
| Possible Cause | Troubleshooting Step |
| Formation of non-chromophoric degradation products. | Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify degradation products that lack a UV chromophore. |
| Degradation products are not eluting from the HPLC column. | Modify the mobile phase composition (e.g., increase organic solvent percentage, change pH) or use a different stationary phase. |
| Volatile degradation products have formed and evaporated. | Use gas chromatography-mass spectrometry (GC-MS) to analyze for volatile degradants. |
| Adsorption of the compound or its degradants onto the sample vial. | Use silanized glass vials or polypropylene vials to minimize adsorption. |
Issue 3: Difficulty in identifying unknown degradation products.
| Possible Cause | Troubleshooting Step | | Insufficient concentration of the degradant for characterization. | Concentrate the sample containing the degradation product using solid-phase extraction (SPE) or by evaporating the solvent. | | Co-elution of the degradant with other components. | Optimize the chromatographic method to achieve better separation. Consider using a different column or a different chromatographic mode (e.g., HILIC if using reverse phase). | | Lack of reference standards for the degradation products. | Isolate the degradation products using preparative HPLC and then use spectroscopic techniques (e.g., NMR, high-resolution MS) for structure elucidation. |
Data Presentation
Table 1: Hypothetical Quantitative Data from Forced Degradation of this compound
| Stress Condition | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl, 80°C, 24h | 85.2 | 8.1 (2-aminophenol) | 4.5 (Unknown) | 14.8 |
| 0.1 M NaOH, 80°C, 24h | 92.5 | 3.2 (Unknown) | 2.1 (Unknown) | 7.5 |
| 30% H₂O₂, RT, 24h | 78.9 | 12.3 (N-oxide) | 6.7 (Hydroxylated) | 21.1 |
| Dry Heat, 100°C, 48h | 98.1 | Not Detected | Not Detected | 1.9 |
| Photolytic (ICH Q1B) | 95.7 | 2.5 (Unknown) | 1.1 (Unknown) | 4.3 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: LC-MS for Degradation Product Identification
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Scan Mode: Full scan from m/z 100-1000 and tandem MS (MS/MS) of major peaks.
-
Data Analysis: Compare the mass-to-charge ratio (m/z) of the parent compound with the m/z of the observed degradation products to propose elemental compositions and fragmentation patterns for structural elucidation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies and impurity identification.
References
Validation & Comparative
Navigating the Structure-Activity Landscape of Morpholino-Aniline Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of 2-(2-Morpholin-4-ylethoxy)aniline derivatives and their close analogs, leveraging experimental data from related compound series to illuminate the path for designing novel kinase inhibitors.
While direct and extensive research on the specific scaffold of this compound is limited in publicly available literature, a wealth of information on structurally related compounds, particularly those incorporating morpholine and aniline moieties, provides a strong foundation for understanding their SAR. This guide synthesizes findings from studies on analogous series, such as 2-morpholino-4-anilinoquinolines and other aniline-based kinase inhibitors, to extrapolate key determinants of activity.
Comparative Analysis of Inhibitory Activity
The biological evaluation of various aniline and morpholine-containing derivatives has frequently centered on their potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell signaling. The following tables summarize the inhibitory concentrations (IC50) of representative analogs against various cancer cell lines and kinases, offering a quantitative comparison of their potency.
Table 1: Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cancer Cells
| Compound ID | Substitution on Aniline Ring | IC50 (µM)[1][2][3] |
| 3c | 4-fluoro | 11.42 |
| 3d | 4-chloro | 8.50 |
| 3e | 4-bromo | 12.76 |
Table 2: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer Kinase
| Compound ID | Aniline Substitution | IC50 (nM)[4] |
| 14a | 3-((1-acryloylpiperidin-3-yl)oxy) | 8.1 |
| 14b | 4-((1-acryloylpiperidin-3-yl)oxy) | 9.6 |
Key Structure-Activity Relationship Insights
Analysis of the available data on analogous compounds reveals several key trends that likely influence the biological activity of this compound derivatives:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline moiety play a critical role in modulating the inhibitory activity. Halogen substitutions at the para-position of the aniline ring in 2-morpholino-4-anilinoquinoline derivatives have been shown to yield potent anticancer activity, with a chloro-substituent demonstrating the highest potency in one study.[1][2][3]
-
The Morpholine Moiety: The morpholine ring is a common feature in many kinase inhibitors and is often crucial for activity.[5][6] It can form important hydrogen bond interactions with the target protein.[5]
-
The Linker: The ethoxy linker between the aniline and morpholine rings contributes to the overall conformation and flexibility of the molecule, which can impact its binding to the target kinase.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
General Procedure for Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives
A solution of 4-chloro-2-morpholinoquinoline (0.87 mmol) in ethanol (10 mL) is treated with the corresponding substituted aniline (1.7 mmol). The mixture is then refluxed overnight. After cooling, the ethanol is removed under reduced pressure. The resulting residue is washed with acetone and filtered to obtain the final 2-morpholino-4-anilinoquinoline product.[1]
Cell Viability Assay (MTT Assay)
Human cancer cell lines, such as HepG2, are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing Key Pathways and Processes
To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical workflow for SAR studies.
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazoline Derivatives.
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of 2-Morpholino-4-anilinoquinoline Analogs as Anticancer Agents
This guide provides a comparative analysis of the biological activities of novel 2-morpholino-4-anilinoquinoline analogs, focusing on their potential as anticancer agents. The information is intended for researchers, scientists, and drug development professionals. While the core structure of interest is 2-(2-Morpholin-4-ylethoxy)aniline, the available literature provides substantial data on the closely related and structurally significant 2-morpholino-4-anilinoquinoline scaffold. This guide focuses on these analogs, presenting their cytotoxic effects, and exploring their potential mechanisms of action.
Data Presentation: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Analogs
The in vitro anticancer activity of synthesized 2-morpholino-4-anilinoquinoline derivatives was evaluated against the human liver cancer cell line, HepG2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potential of these compounds. The results are summarized in the table below.
| Compound ID | Structure | IC50 (µM) against HepG2 Cells | Reference |
| 3c | N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | 11.42 | [1][2] |
| 3d | 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | 8.50 | [1][2] |
| 3e | N-(4-((3-fluorobenzyl)oxy)phenyl)-2-morpholinoquinolin-4-amine | 12.76 | [1] |
| Sorafenib | (Positive Control) | 5.2 | [1] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the 2-morpholino-4-anilinoquinoline analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO to prepare stock solutions. These were further diluted with the culture medium to achieve the desired final concentrations. The medium in the wells was replaced with the medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO) and a blank (medium only) were also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Potential Signaling Pathway Inhibition
The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[3] The 2-morpholino-4-anilinoquinoline scaffold is suggestive of a kinase inhibitor profile. Potential targets include the MET, EGFR, and VEGFR signaling pathways.
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[4] Aberrant c-MET signaling is implicated in various cancers.
Caption: Simplified c-MET signaling pathway.
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical for tumor growth and angiogenesis.[5] There is significant crosstalk between these two pathways, making them attractive targets for dual inhibitors.
Caption: Crosstalk between EGFR and VEGFR signaling pathways.
Cell Cycle Arrest
Some quinoline derivatives have been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[3][6][7] These compounds can cause an accumulation of cells in specific phases of the cell cycle, such as G2/M or S phase, leading to apoptosis.
Caption: Cell cycle progression and potential points of arrest.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-(2-Morpholin-4-ylethoxy)aniline Derivatives
The morpholine moiety is a common feature in many approved and experimental drugs, often contributing to favorable pharmacokinetic properties.[1] In the context of kinase inhibitors, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[2] The aniline group, a cornerstone in medicinal chemistry, serves as a versatile scaffold for numerous therapeutic agents, including a wide array of kinase inhibitors that target critical signaling pathways in cancer.[3]
Derivatives of the closely related 4-anilinoquinazoline scaffold are well-established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4][5] Similarly, the morpholine ring is a key structural component in many inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, another crucial signaling node in cell growth and survival.[2][6][7][8][9] Given this precedent, it is plausible that 2-(2-morpholin-4-ylethoxy)aniline derivatives may exhibit inhibitory activity against kinases such as EGFR or PI3K.
Hypothetical Potency Comparison
To illustrate how the potency of this compound derivatives could be compared, the following table presents hypothetical data for a series of imagined compounds. The substitutions on the aniline ring are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk, on kinase inhibition. The IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) are purely illustrative.
| Compound ID | R1 | R2 | R3 | R4 | Target Kinase IC50 (nM) [Hypothetical] |
| Parent | H | H | H | H | 1500 |
| A-1 | Cl | H | H | H | 750 |
| A-2 | F | H | H | H | 800 |
| A-3 | CH3 | H | H | H | 1200 |
| A-4 | OCH3 | H | H | H | 1350 |
| B-1 | H | Cl | H | H | 500 |
| B-2 | H | CF3 | H | H | 300 |
| C-1 | H | H | Cl | H | 250 |
| C-2 | H | H | Br | H | 200 |
| D-1 | Cl | Cl | H | H | 150 |
| D-2 | H | OCF3 | H | H | 450 |
Experimental Protocols
A crucial aspect of comparing the potency of novel compounds is the use of standardized and reproducible experimental protocols. Below is a representative methodology for determining the in vitro kinase inhibitory activity of a compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or non-radioactive for luminescence-based assays
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphocellulose paper (for radioactive assays) or luminescence reader (for non-radioactive assays)
-
Scintillation counter (for radioactive assays)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: In a 96-well plate, the kinase, substrate, and test compound (at various concentrations) are combined in the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped, for example, by adding a stop solution (e.g., EDTA).
-
Detection of Kinase Activity:
-
Radioactive Method: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Luminescence Method (e.g., Kinase-Glo®): A reagent is added that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity. The signal is read using a luminescence plate reader.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of the research process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 5. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(2-Morpholin-4-ylethoxy)aniline as a Stable Linker in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload cleavage at the target site.[1] This guide provides a framework for the validation of a novel linker, 2-(2-morpholin-4-ylethoxy)aniline, by comparing its hypothetical performance against established linker technologies. Detailed experimental protocols and comparative data for widely used linkers are presented to serve as a benchmark for its evaluation.
Hypothetical Performance and Chemical Rationale
While direct experimental data for this compound as an ADC linker is not currently available in published literature, its chemical structure suggests potential utility. The aniline group provides a versatile handle for conjugation to a payload or a self-immolative spacer. The morpholino group is known to increase hydrophilicity, which can improve the pharmacokinetic properties of an ADC and reduce aggregation.[2] The ether linkage is generally stable, suggesting that this linker may exhibit high plasma stability, a characteristic of non-cleavable linkers. However, its susceptibility to enzymatic or pH-mediated cleavage would need to be experimentally determined.
Comparative Data of Established Linkers
To validate this compound, its performance would be compared against well-characterized linkers. The following tables summarize the stability and cleavage mechanisms of common linker types.
Table 1: Comparative Plasma Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Linker Example | Half-life in Human Plasma (t½) | Reference |
| Acid-Labile | pH-dependent hydrolysis | Hydrazone | ~2-3 days | [3][4] |
| Acid-Labile | pH-dependent hydrolysis | Carbonate | ~36 hours | [4] |
| Acid-Labile | pH-dependent hydrolysis | Silyl Ether | > 7 days | [4][5] |
| Enzyme-Cleavable | Protease (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit) | Very High (Stable) | [5] |
| Enzyme-Cleavable | Protease (e.g., Cathepsin B) | Glutamic Acid-Valine-Citrulline (EVCit) | Very High (Stable) | [6] |
| Non-Cleavable | Antibody degradation | Thioether (e.g., SMCC) | High | [1] |
Note: Half-life values can vary depending on the specific ADC construct, payload, and experimental conditions.
Table 2: Cleavage Characteristics of Different Linker Types
| Linker Type | Trigger for Cleavage | Location of Cleavage | Key Considerations |
| Hydrazone | Acidic pH (endosomes/lysosomes) | Intracellular | Prone to premature release at physiological pH.[5][7] |
| Peptide (e.g., Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | Intracellular | Stability can be species-dependent (e.g., less stable in mouse plasma).[8] |
| Disulfide | High Glutathione Concentration | Intracellular | Stability can be variable.[7] |
| β-glucuronide | β-glucuronidase | Intracellular/Tumor Microenvironment | Enzyme must be present at the target site. |
| Non-cleavable | Proteolytic degradation of the antibody | Intracellular | Payload is released with an amino acid residue attached.[2] |
Experimental Protocols for Linker Validation
The following are detailed methodologies for key experiments to validate the stability and performance of a novel linker like this compound.
In Vitro Plasma Stability Assay
This assay is fundamental for determining the linker's stability in a physiological environment and predicting its in vivo behavior.
Methodology:
-
Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[9]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Sample Analysis: The amount of intact ADC, total antibody, and released payload is quantified.
-
ELISA: Can determine the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[3]
-
LC-MS/MS: A more sensitive method to quantify the free payload. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before analysis.[3][9]
-
pH-Dependent Stability Assay
For linkers that may be susceptible to acid-catalyzed hydrolysis, this assay determines the rate of drug release at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, and 4.5).
-
Incubation: Incubate the ADC in each buffer at 37°C.
-
Time Points: Collect aliquots at various time intervals.
-
Quantification: Analyze the samples by a suitable method like RP-HPLC or LC-MS to determine the concentration of the released payload.
Visualizing Workflows and Relationships
To aid in the conceptualization of the validation process and the underlying biological context, the following diagrams are provided.
Caption: A simplified signaling pathway of an ADC.
Caption: Experimental workflow for linker validation.
Caption: Logical relationships of ADC linker types.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparative cytotoxicity of 2-(2-Morpholin-4-ylethoxy)aniline analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel 2-morpholino-4-anilinoquinoline analogs. While not direct derivatives of 2-(2-Morpholin-4-ylethoxy)aniline, these compounds share key structural motifs, including the morpholine and aniline groups, and offer valuable insights into the structure-activity relationships governing cytotoxicity in this chemical space. The data presented is based on a study evaluating their anticancer potential against the HepG2 human liver cancer cell line.
Data Presentation
The cytotoxic activity of the synthesized 2-morpholino-4-anilinoquinoline analogs was evaluated, with compounds 3c , 3d , and 3e demonstrating the most significant activity.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, the well-known anticancer drug Sorafenib was used as a positive control.
| Compound | IC50 (µM) against HepG2 Cells |
| Sorafenib | 5.2 ± 0.07 |
| Analog 3c | 11.42 ± 0.01 |
| Analog 3d | 8.5 ± 0.08 |
| Analog 3e | 12.76 ± 0.07 |
Among the tested analogs, compound 3d exhibited the highest potency against the HepG2 cell line.[1] Notably, further studies on cell death modality revealed that compounds 3c and 3d were cytotoxic to both cancer cells and normal fibroblast cell lines, indicating a lack of selectivity.[1] In contrast, compound 3e demonstrated significant activity against HepG2 cells while showing negligible cytotoxicity against fibroblasts, suggesting a more selective anticancer profile.[1]
Experimental Protocols
The evaluation of cytotoxicity for the 2-morpholino-4-anilinoquinoline analogs was conducted using a standard cell viability assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which the test compounds inhibit the growth of cancer cells by 50% (IC50).
Cell Line: HepG2 (human liver cancer cell line).
Methodology:
-
Cell Seeding: HepG2 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 2-morpholino-4-anilinoquinoline analogs (3c, 3d, 3e) and the positive control (Sorafenib). A control group of cells was treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates were incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: The plates were incubated for a further few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of aniline analogs.
References
Assessing the Drug-like Properties of 2-(2-Morpholin-4-ylethoxy)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The 2-(2-morpholin-4-ylethoxy)aniline scaffold represents a promising starting point for the development of new drugs, particularly in oncology and inflammation. The incorporation of a morpholine group is a well-established strategy in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and modulate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1][2][3][4][5] This guide provides a framework for assessing the drug-like properties of derivatives of this scaffold, offering a comparative analysis of key experimental data and detailed methodologies.
While specific experimental data for this compound itself is limited in publicly available literature, we can infer its potential properties and devise a robust evaluation strategy by examining structurally related compounds, such as the more extensively studied 4-anilinoquinazoline and 4-anilinoquinoline derivatives that are often investigated as kinase inhibitors.[6][7][8]
Comparative Analysis of Drug-like Properties
To effectively evaluate and compare the drug-like properties of novel this compound derivatives, a standardized set of in vitro assays is essential. The following tables present a hypothetical comparison of a lead compound from this series against representative alternatives, illustrating the key parameters that guide lead optimization.
Table 1: In Vitro ADME Profile
| Compound ID | Structure | Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Microsomal Stability (t½, min, Human Liver) | Plasma Protein Binding (Human, %) |
| Lead Compound 1 | 2-(2-morpholinoethoxy)aniline derivative | 85 | 5.2 | 45 | 88 |
| Alternative 1 | Anilinoquinazoline analog | 15 | 8.1 | 25 | 95 |
| Alternative 2 | Anilinoquinoline analog | 42 | 3.5 | 62 | 82 |
Table 2: In Vitro Safety Profile
| Compound ID | hERG Inhibition (IC₅₀, µM) | Cytotoxicity (HepG2, IC₅₀, µM) | CYP450 Inhibition (IC₅₀, µM) - 3A4 |
| Lead Compound 1 | > 30 | > 50 | 12.5 |
| Alternative 1 | 5.8 | 15 | 2.1 |
| Alternative 2 | 22.1 | 35 | 8.7 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of drug-like properties. Below are methodologies for the key assays cited in the comparison tables.
Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH.
Methodology:
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using an in vitro model of the human intestinal epithelium.[9][10][11][12]
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[10]
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[11][12]
-
The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (e.g., up to 2 hours).[11]
-
To assess active efflux, the transport is also measured from the basolateral to the apical side (B→A).[10]
-
Samples from the receiver compartment are analyzed by LC-MS/MS to determine the concentration of the compound.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10][12]
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14][15][16][17]
Methodology:
-
The test compound (typically at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[13][15]
-
The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[15][16]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[14][15][16]
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[17]
hERG Safety Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.[18][19][20][21][22]
Methodology:
-
A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[19]
-
The whole-cell patch-clamp technique is employed, often using an automated platform like the QPatch or SyncroPatch, to record the hERG current.[19][20][21]
-
A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current.[18][22]
-
The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG tail current is measured.
-
The concentration-response data is used to calculate the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.[19][21]
Signaling Pathways and Experimental Workflows
The this compound scaffold is a common feature in inhibitors of various protein kinases that are crucial in cancer cell signaling. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[23][24] EGFR inhibitors block these processes and are used in cancer therapy.
Caption: EGFR signaling pathway and the site of action for aniline-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[25][26][27][28] Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention.[25][27]
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for targeted therapies.
Experimental Workflow for In Vitro ADME Assessment
The process of evaluating the drug-like properties of a new chemical entity follows a logical progression from initial screening to more detailed characterization.
Caption: A typical workflow for the in vitro assessment of ADME and safety properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. evotec.com [evotec.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. fda.gov [fda.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Metabolic Stability of Novel Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The early assessment of a drug candidate's metabolic stability is a critical step in the drug discovery and development process. Poor metabolic stability can lead to low bioavailability and the need for frequent, high doses, potentially increasing the risk of adverse effects.[1][2] This guide provides a comparative overview of the in vitro metabolic stability of a series of hypothetical 2-(2-Morpholin-4-ylethoxy)aniline derivatives against common industry standards. The data presented herein, while illustrative, is based on established experimental protocols to provide a framework for evaluating new chemical entities.
Comparative Metabolic Stability Data
The metabolic stability of the hypothetical aniline derivatives and comparator compounds was assessed using human liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint).[3][4] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound ID | Compound Name/Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| HYPO-001 | This compound | 45 | 31.0 |
| HYPO-002 | 4-Fluoro-2-(2-morpholin-4-ylethoxy)aniline | 62 | 22.5 |
| HYPO-003 | 2-(2-Morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline | 28 | 49.8 |
| Verapamil | (Standard Comparator) | 15 | 92.4 |
| Testosterone | (Standard Comparator) | 25 | 55.5 |
Experimental Protocols
The following is a detailed methodology for the in vitro metabolic stability assay used to generate the comparative data.
Objective: To determine the rate of metabolism of test compounds in human liver microsomes by measuring the disappearance of the parent compound over time.
Materials:
-
Test compounds and comparators
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.[5]
-
Pre-incubation: The master mix is pre-warmed at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed master mix, followed immediately by the addition of the test compound to a final concentration of 1 µM.[5]
-
Time-course Incubation: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.[6]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k), from which the half-life is calculated (t½ = 0.693/k). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[3]
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Discussion of Alternatives
While liver microsomes are a cost-effective and widely used system for assessing Phase I metabolism, other in vitro models can provide a more comprehensive metabolic profile.[7][8]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism.[9][10] However, they are more expensive and have a shorter lifespan in culture.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[8] It can be used to study both Phase I and some Phase II reactions.[10]
-
Recombinant Enzymes: Using specific recombinant cytochrome P450 enzymes can help identify which particular enzyme is responsible for a compound's metabolism.[1]
The choice of the in vitro system depends on the specific questions being addressed in the drug discovery program. For high-throughput screening of large numbers of compounds, liver microsomes are often the preferred choice due to their convenience and cost-effectiveness.[7] For more in-depth metabolic profiling of lead candidates, hepatocytes may be more appropriate.
References
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 6. nuvisan.com [nuvisan.com]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
head-to-head comparison of kinase inhibitors with and without the morpholine-ethoxy linker
A head-to-head comparison of kinase inhibitors reveals that the inclusion of a morpholine-ethoxy linker can significantly impact potency, selectivity, and pharmacokinetic properties. While often enhancing binding affinity and solubility, its presence is not a universal solution for optimal inhibitor performance, with linkerless counterparts or alternative moieties demonstrating superior characteristics in certain contexts.
The morpholine ring is a prevalent scaffold in medicinal chemistry, prized for its favorable physicochemical properties.[1] Its incorporation into kinase inhibitors, often via an ethoxy linker, is a common strategy to improve aqueous solubility and form crucial hydrogen bonds with the kinase hinge region.[2] However, a detailed examination of structurally analogous kinase inhibitors—those with and without this specific linker—unveils a nuanced picture where the linker's contribution is highly dependent on the specific kinase target and the overall molecular scaffold.
Case Study 1: PI3K Inhibitors - The ZSTK474 Analogs
A direct comparison can be drawn from the study of the pan-Class I PI3K inhibitor ZSTK474, which contains two morpholine groups.[3][4] Replacing one of these morpholine groups with other functionalities provides clear insights into its role.
| Compound | Target PI3K Isoform | IC50 (nM)[3] | Fold Change vs. ZSTK474 |
| ZSTK474 (with morpholine) | PI3Kα | 5.0 | - |
| PI3Kβ | 20.8 | - | |
| PI3Kγ | 20.0 | - | |
| PI3Kδ | 3.9 | - | |
| Analog 2a (piperazine replacement) | PI3Kα | 180 | 36-fold increase |
| PI3Kβ | >1500 | >72-fold increase | |
| PI3Kγ | >1500 | >75-fold increase | |
| PI3Kδ | 140 | 36-fold increase | |
| Analog 6a (ethanolamine replacement) | PI3Kα | 9.9 | 2-fold increase |
| PI3Kβ | ~104 | ~5-fold increase | |
| PI3Kγ | ~50 | 2.5-fold increase | |
| PI3Kδ | ~9.75 | 2.5-fold increase | |
| Analog 6b (diethanolamine replacement) | PI3Kα | 3.7 | 0.74-fold decrease |
| PI3Kβ | ~104 | ~5-fold increase | |
| PI3Kγ | 14.6 | 0.73-fold decrease | |
| PI3Kδ | ~9.75 | 2.5-fold increase |
As the data indicates, simple replacement of the morpholine in ZSTK474 with a piperazine ring (Analog 2a) leads to a dramatic loss of potency across all Class I PI3K isoforms, highlighting the critical role of the morpholine's oxygen atom in binding.[3] However, replacement with ethanolamine (6a) or diethanolamine (6b) can retain or even slightly improve potency against certain isoforms (e.g., PI3Kα and PI3Kγ for 6b), suggesting that while the morpholine is beneficial, alternative polar groups can functionally mimic its interactions.[3]
Case Study 2: mTOR Inhibitors - The Quest for Selectivity
In the context of mTOR inhibitors, modification of the morpholine moiety has been a key strategy to achieve selectivity over the closely related PI3K kinases.
| Compound | Target | IC50 (nM)[2] | Selectivity vs. PI3Kα (fold)[2] |
| Pyrazolopyrimidine (unsubstituted morpholine) | mTOR | ~1-100 | ~32-20000 |
| Pyrazolopyrimidine (chiral morpholine) | mTOR | ~0.1-100 | ~32-20000 |
| Pyrazolopyrimidine (bridged morpholine) | mTOR | Sub-nanomolar | up to 26000 |
Here, the introduction of steric bulk to the morpholine ring, such as in chiral or bridged morpholines, dramatically enhances selectivity for mTOR over PI3Kα.[2][5] This is attributed to a deeper pocket in the mTOR hinge region that can accommodate the bulkier morpholine analogs, a feature not present in PI3Kα.[2] This demonstrates that while a simple morpholine can provide potency, strategic modification of this group is crucial for achieving high selectivity.
The Role of the Ethoxy Linker
The ethoxy linker itself also plays a significant role. In a series of quinazoline-based EGFR inhibitors, compounds with a three-carbon alkoxy linker between the quinazoline core and the morpholine ring were found to be more potent than those with a shorter two-carbon chain.[6] This longer linker allows for the formation of a hydrogen bond between the morpholine's oxygen and the Lys745 residue of the kinase domain, leading to higher affinity.[6]
Signaling Pathways and Experimental Workflows
The development and comparison of these inhibitors are guided by an understanding of the signaling pathways they target and are validated through a series of standardized experimental workflows.
Caption: Simplified PI3K/AKT/mTOR and p38 MAPK signaling pathways.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Preparation: Recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted.
-
Reaction: The kinase, substrate, and varying concentrations of the test compound are combined in a microplate and pre-incubated.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration to inhibit cell growth by 50%) is determined.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Morpholin-4-ylethoxy)aniline
This guide provides critical safety, handling, and disposal information for 2-(2-Morpholin-4-ylethoxy)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and morpholine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation.[2][4] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Check: Ensure all required PPE is available and in good condition.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation of fine particles.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation.[1] Keep containers securely sealed when not in use.[1] Do not eat, drink, or smoke in the handling area.[1][2]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
PPE Removal: Remove PPE in the designated area to prevent cross-contamination.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or aromatic organic waste.[3]
-
-
General Disposal Guidelines:
Visualizing the Workflow
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
